Busan 40
Description
The exact mass of the compound Potassium N-hydroxymethyl-N-methyldithiocarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;N-(hydroxymethyl)-N-methylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS2.K/c1-4(2-5)3(6)7;/h5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESFMLRHRZCSV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)C(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042319 | |
| Record name | Potassium N-hydroxymethyl-N-methyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51026-28-9 | |
| Record name | Bunema | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051026289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium N-hydroxymethyl-N-methyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (hydroxymethyl)methyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM N-HYDROXYMETHYL-N-METHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17IZB5Q4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Busan 40: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Busan 40 is the trade name for the chemical compound Potassium N-hydroxymethyl-N-methyl dithiocarbamate. It is a versatile organosulfur compound primarily utilized as a broad-spectrum biocide, fungicide, and bacteriostat in various industrial applications.[1][2] Its efficacy in inhibiting the growth of a wide range of microorganisms makes it a valuable preservative in products such as paints, adhesives, and in pulp and paper mill systems.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.
Chemical Structure and Identification
The core of this compound's biological activity lies in its dithiocarbamate functional group. The presence of a hydroxymethyl group attached to the nitrogen atom is a distinguishing feature of its structure.
IUPAC Name: Potassium;N-(hydroxymethyl)-N-methylcarbamodithioate[2]
Chemical Structure:
Caption: Chemical structure of Potassium N-hydroxymethyl-N-methyl dithiocarbamate.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| CAS Number | 51026-28-9 | [2] |
| Molecular Formula | C₃H₆KNOS₂ | [2] |
| Molecular Weight | 175.32 g/mol | [2] |
| Melting Point | -43.8 °C | [3] |
| Water Solubility | Water-soluble | [4][5] |
| SMILES | CN(CO)C(=S)[S-].[K+] | [2] |
| Appearance | As a concentrated aqueous solution, it is a clear orange liquid with a pungent rotten-egg odor. | [6][7] |
Experimental Protocols
Synthesis of Potassium N-hydroxymethyl-N-methyl dithiocarbamate
The synthesis of this compound involves the reaction of potassium N-methyldithiocarbamate with formaldehyde. The following protocol is based on the methodology described in U.S. Patent 3,856,851.[4]
Materials:
-
Aqueous solution of potassium N-methyldithiocarbamate (54.5%)
-
Aqueous solution of formaldehyde (37%)
-
Water
-
2-liter reaction flask with mechanical stirrer, condenser, and thermometer
-
Ice bath
Procedure:
-
Charge a 2-liter reaction flask with 88 grams of water and 1,000 grams (3.7 moles) of a 54.5% aqueous solution of potassium N-methyldithiocarbamate.[4]
-
To this solution, add 302 grams (3.7 moles) of a 37% aqueous solution of formaldehyde.
-
During the addition of formaldehyde, the temperature of the reaction mixture will rise. Maintain the temperature at less than 35°C using an ice bath for cooling.[8]
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[8]
-
The resulting product is an aqueous solution of potassium N-hydroxymethyl-N-methyl dithiocarbamate.
Purification (optional, for obtaining a solid product):
-
The aqueous product solution can be treated with isopropanol to precipitate a solid.
-
The resulting syrup can be dissolved in methanol and then diluted with ether to yield a white solid.[8]
-
The solid can be dried in a vacuum desiccator.
Confirmation of Synthesis:
-
Elemental Analysis: Theoretical values are approximately K: 23.5%, S: 38.7%, N: 8.4%.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should be consistent with the structure of potassium N-hydroxymethyl-N-methyl dithiocarbamate.[4]
Caption: Experimental workflow for the synthesis of this compound.
Analytical Methodology: Quantification of Dithiocarbamates via Carbon Disulfide Derivatization
Principle: Dithiocarbamates are unstable in acidic conditions and quantitatively decompose to form carbon disulfide (CS₂) and the corresponding amine. The volatile CS₂ is then extracted and analyzed.
General Procedure:
-
Sample Preparation: A known quantity of the sample containing this compound is placed in a reaction vessel.
-
Acid Hydrolysis: An acidic solution, typically containing hydrochloric acid and a reducing agent like tin(II) chloride, is added to the sample.[1][9]
-
Incubation: The reaction vessel is sealed and heated (e.g., at 80°C) to facilitate the complete hydrolysis of the dithiocarbamate to CS₂.[9]
-
Extraction: The headspace gas containing the volatilized CS₂ is sampled, or the CS₂ is partitioned into an organic solvent (e.g., isooctane).[9]
-
Gas Chromatography (GC) Analysis: The extracted CS₂ is injected into a GC system, typically equipped with a mass spectrometer (MS) or an electron capture detector (ECD), for separation and quantification.[8][9]
-
Quantification: The concentration of this compound in the original sample is calculated based on the measured amount of CS₂ and the stoichiometry of the hydrolysis reaction.
Caption: Logical workflow for the analysis of dithiocarbamates.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely published. However, based on the known structure and general characteristics of dithiocarbamates, the following spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the protons of the N-methyl group (CH₃), the N-hydroxymethyl group (CH₂ and OH).
-
¹³C NMR: Resonances for the carbon atoms in the methyl, hydroxymethyl, and dithiocarbamate (N-C=S) groups.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the hydroxymethyl group), C-N stretching, and C=S stretching of the dithiocarbamate moiety. The C-N bond in dithiocarbamates typically has a partial double bond character, leading to a strong absorption band in the region of 1470-1520 cm⁻¹. The C-S stretching frequency is usually observed around 980-987 cm⁻¹.[10]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[3] As a dithiocarbamate, it has the potential to be neurotoxic, teratogenic, and cytotoxic. In aqueous solutions, it can slowly decompose to generate carbon disulfide and methylamine, and this decomposition is accelerated by the addition of water and by acidic conditions.[6][7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound, or Potassium N-hydroxymethyl-N-methyl dithiocarbamate, is a commercially significant biocide with a well-defined chemical structure. While detailed public data on its physicochemical properties and specific analytical protocols are limited, its synthesis and general analytical determination are understood within the broader context of dithiocarbamate chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its chemical identity, a reliable synthesis route, and the principles of its analysis. Further research to fully characterize its spectroscopic properties and to develop specific, validated analytical methods would be of significant value to the scientific community.
References
- 1. epa.gov [epa.gov]
- 2. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. US3856851A - Potassium n-hydroxylmethyl-n-methyldithiocarbamate - Google Patents [patents.google.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POTASSIUM N-METHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Monopotassium methyldithiocarbamate | KC2H4NS2 | CID 23690432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Busan 40 (TCMTB): An In-depth Technical Guide on its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antifungal mechanism of action of Busan 40, with a specific focus on its active ingredient, 2-(thiocyanomethylthio)benzothiazole (TCMTB). TCMTB is a broad-spectrum fungicide utilized across various industrial applications, including in the leather, paper, and wood preservation industries, to prevent microbial degradation. This document details the current understanding of its mode of action, presents available quantitative efficacy data, outlines representative experimental protocols for its study, and provides visualizations of the key pathways and workflows.
Introduction: The Chemical Identity of the Active Ingredient
While the trade name "this compound" has been associated with different active ingredients over time, in the context of its fungicidal applications in industrial settings, the primary active component is 2-(thiocyanomethylthio)benzothiazole, commonly known as TCMTB.[1] This guide will focus exclusively on the antifungal properties of TCMTB.
TCMTB is a benzothiazole derivative with the following chemical structure:
Chemical Formula: C₉H₆N₂S₃ Molar Mass: 238.34 g/mol
Its efficacy as a fungicide is attributed to its reactive nature, which allows it to interfere with essential cellular processes in fungi.
Core Mechanism of Antifungal Action
The antifungal activity of TCMTB is multifaceted and is primarily attributed to two key mechanisms: its reaction with nucleophilic entities within the fungal cell and the inhibition of crucial enzyme systems.
Reaction with Nucleophilic Cellular Components
The primary mode of action of TCMTB is its ability to react with nucleophilic groups present in essential biomolecules within the fungal cell.[2] The thiocyanate (-SCN) and the thioether (-S-) linkages in the TCMTB molecule are key to its reactivity.
Fungal cells, like all living cells, contain numerous molecules with nucleophilic sites, such as proteins (containing sulfhydryl groups in cysteine residues), amino acids, and peptides (e.g., glutathione). TCMTB can readily undergo nucleophilic substitution reactions with these molecules. This interaction can lead to:
-
Protein Inactivation: By binding to the sulfhydryl groups of enzymes and structural proteins, TCMTB can alter their three-dimensional structure, leading to a loss of function.
-
Disruption of Cellular Redox Balance: Reaction with glutathione, a key antioxidant in fungal cells, can deplete the cell's defense against oxidative stress, leading to cellular damage.
The proposed reaction of TCMTB with a generic nucleophile (R-SH) is depicted below.
References
In-Depth Technical Guide: Antimicrobial Spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium N-hydroxymethyl-N-methyl dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate class of chemicals. Dithiocarbamates are characterized by the functional group R₂NCS₂⁻ and are known for their ability to chelate metal ions.[1][2] This property is central to their diverse applications, including as fungicides, herbicides, insecticides, and vulcanization accelerators.[2][3] First developed during World War II, dithiocarbamates represent one of the oldest and most widely used classes of broad-spectrum fungicides in agriculture.[3]
This technical guide provides a detailed overview of the antimicrobial spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate, drawing from available data and the broader context of dithiocarbamate antimicrobial activity. It is intended to be a resource for researchers and professionals involved in the development of new antimicrobial agents.
Antimicrobial Spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate
Specific quantitative data on the antimicrobial spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate is limited in publicly available scientific literature. However, a key patent document provides insight into its efficacy, particularly against bacteria. The compound is described as a useful bactericide, fungicide, algicide, and nematocide for industrial and agricultural applications.[4]
Antibacterial Activity
Testing of Potassium N-hydroxymethyl-N-methyl dithiocarbamate against Aerobacter aerogenes (now classified as Enterobacter aerogenes) using the pulp-substrate method demonstrated significant bactericidal activity. The results from this study are summarized in the table below.
| Concentration (ppm) | Percent Kill of Aerobacter aerogenes at pH 5.5 (18 hours contact) |
| 5 | 0 |
| 10 | 99 |
| 15 | 100 |
| 20 | 100 |
Table 1: Bactericidal activity of Potassium N-hydroxymethyl-N-methyl dithiocarbamate against Aerobacter aerogenes. Data extracted from US Patent 3,856,851.[4]
Fungicidal, Algicidal, and Nematicidal Activity
While the patent for Potassium N-hydroxymethyl-N-methyl dithiocarbamate states its utility as a fungicide, algicide, and nematocide, specific quantitative data on the spectrum of activity against various fungal, algal, and nematode species is not provided.[4] The broader class of dithiocarbamates is well-established for its fungicidal properties against a wide range of plant pathogens.[3]
General Antimicrobial Properties of Dithiocarbamates
To understand the potential antimicrobial spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate, it is useful to consider the activities of the broader dithiocarbamate class. Dithiocarbamates exhibit a broad spectrum of activity against various microorganisms.
-
Bacteria: Different dithiocarbamate derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5] For example, pyrrolidine dithiocarbamate has demonstrated antibacterial activity against Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Staphylococcus aureus, and Escherichia coli.[6]
-
Fungi: Dithiocarbamates are widely used as agricultural fungicides.[3] Their multi-site mode of action makes them effective against a wide range of fungal pathogens and less prone to the development of resistance.[3]
-
Other Microorganisms: Dithiocarbamates have also been investigated for their activity against other microorganisms, including protozoa.[7]
Proposed Mechanism of Action
The antimicrobial activity of dithiocarbamates is primarily attributed to their ability to chelate essential metal ions, which are crucial for various cellular processes in microorganisms.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The lipophilic nature of the dithiocarbamate molecule allows it to penetrate the microbial cell membrane.
-
Metal Chelation: Once inside the cell, the dithiocarbamate molecule chelates essential divalent and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).
-
Enzyme Inhibition: These metal ions often serve as cofactors for a variety of enzymes. By sequestering these ions, dithiocarbamates inhibit the activity of these essential enzymes, leading to a disruption of metabolic pathways.
-
Oxidative Stress: Some dithiocarbamate-metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This induces oxidative stress, which can damage cellular components such as proteins, lipids, and DNA.
-
Metabolic Disruption: The overall effect is a cascade of metabolic disruptions, inhibition of cellular respiration, and ultimately, cell death.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Antimicrobial and Antioxidant Properties of Ethylenediamine Mono-dithiocarbamate to Overcome the Resistance of Microbes Against Existing Drugs | Journal of Science and Technology Research [banglajol.info]
- 5. mdpi.com [mdpi.com]
- 6. accustandard.com [accustandard.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Environmental Fate and Transport of Dithiocarbamates: A Technical Overview
Disclaimer: This technical guide addresses the environmental fate and transport of the dithiocarbamate class of chemicals. While "Busan 40" is identified as Potassium N-hydroxymethyl-N-methyl dithiocarbamate, a comprehensive search of scientific literature did not yield specific quantitative data or detailed experimental protocols for this particular compound. Therefore, this document provides a generalized overview based on studies of related dithiocarbamate compounds. The information presented should be interpreted as indicative of the likely behavior of this compound, but not as empirically verified data for the substance itself.
Introduction
Dithiocarbamates are a class of organosulfur compounds widely used as fungicides, herbicides, and biocides in various agricultural and industrial applications. Their environmental fate and transport are of significant interest to researchers, scientists, and drug development professionals due to their potential impact on ecosystems. This guide summarizes the key processes governing the environmental behavior of dithiocarbamates, including their degradation, soil mobility, and potential for bioaccumulation.
Physicochemical Properties and General Environmental Behavior
Dithiocarbamates are generally characterized by their instability in the environment.[1] They tend to degrade relatively quickly through processes such as hydrolysis and photolysis.[1][2] Their mobility in soil is considered to be low to moderate, and they exhibit a low potential for bioaccumulation in aquatic organisms.[1] The degradation of dithiocarbamates can lead to the formation of various metabolites, some of which, like ethylene thiourea (ETU), are of toxicological concern.[1]
Degradation Pathways
The primary degradation pathways for dithiocarbamates in the environment are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a major degradation route for dithiocarbamates, particularly under acidic conditions.[2] The rate of hydrolysis is influenced by pH, with faster degradation occurring in more acidic environments.[2] For some related compounds, such as Potassium N-methyldithiocarbamate, decomposition in water is observed to be accelerated by dilution and acidification. The half-life of dithiocarbamates in water can range from hours to days, depending on the specific compound and environmental conditions.[1]
Photolysis
Photolysis, or degradation by sunlight, also contributes to the breakdown of dithiocarbamates in the environment.[1] The extent and rate of photolysis depend on the light intensity and the presence of other substances in the water that can act as photosensitizers.
Biodegradation
Microbial degradation is another important process in the environmental fate of dithiocarbamates. Various microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen, leading to their breakdown.[1]
A generalized degradation pathway for dithiocarbamates is illustrated in the following diagram:
Environmental Transport
The transport of dithiocarbamates in the environment is primarily governed by their interaction with soil and their behavior in aquatic systems.
Soil Sorption and Mobility
Dithiocarbamates generally exhibit low to moderate mobility in soil.[1] Their movement is influenced by factors such as soil organic matter content, clay content, and pH. The sorption of these compounds to soil particles can limit their leaching into groundwater.
Table 1: Generalized Soil Sorption Data for Dithiocarbamates
| Parameter | Typical Value Range | Description |
| Soil-Water Partition Coefficient (Kd) | Varies widely with soil type | Measures the ratio of the chemical sorbed to soil to the chemical dissolved in water. |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 100 - 2000 L/kg | Normalizes Kd to the organic carbon content of the soil, providing a better measure of sorption potential across different soils. |
Note: These are generalized values for the dithiocarbamate class and are not specific to this compound.
Fate in Aquatic Systems
In aquatic environments, dithiocarbamates are subject to hydrolysis, photolysis, and biodegradation. Due to their relatively rapid degradation, they are not expected to persist for long periods in the water column.
Bioaccumulation
Dithiocarbamates are generally considered to have a low potential for bioaccumulation in aquatic organisms.[1] This is attributed to their rapid degradation and metabolism.
Table 2: Generalized Bioaccumulation Data for Dithiocarbamates
| Parameter | Typical Value | Description |
| Bioconcentration Factor (BCF) | < 100 | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. |
Note: This is a generalized value for the dithiocarbamate class and is not specific to this compound.
Experimental Protocols
Hydrolysis Study Protocol
A typical hydrolysis study involves dissolving the test substance in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9). The solutions are maintained at a constant temperature in the dark, and samples are taken at various time intervals to determine the concentration of the parent compound and any major degradation products. The rate of hydrolysis is then calculated.
Soil Sorption/Desorption Study Protocol
Soil sorption studies are typically conducted using a batch equilibrium method. The test substance is added to a slurry of soil and a solution (usually water with a buffer and a background electrolyte). The mixture is agitated for a specific period to reach equilibrium. The concentrations of the test substance in the solution and sorbed to the soil are then measured to determine the soil-water partition coefficient (Kd). Desorption is measured by replacing the supernatant with a fresh solution and measuring the amount of the substance that leaches back into the solution.
The following diagram illustrates a typical workflow for a soil sorption experiment:
Bioconcentration Study Protocol
Bioconcentration studies are typically conducted with fish in a flow-through or semi-static system. The fish are exposed to a constant concentration of the test substance in the water for a defined uptake phase. During this phase, both water and fish tissue concentrations are monitored. This is followed by a depuration phase where the fish are transferred to clean water, and the rate of elimination of the substance from their tissues is measured. The bioconcentration factor (BCF) is calculated from the uptake and depuration rate constants or from the steady-state concentrations.
Conclusion
The available scientific literature indicates that dithiocarbamates, as a class of compounds, are not expected to be persistent in the environment. Their degradation is primarily driven by hydrolysis and photolysis, and they exhibit low to moderate mobility in soil and a low potential for bioaccumulation. However, it is crucial to reiterate that this is a generalized assessment. A definitive understanding of the environmental fate and transport of this compound (Potassium N-hydroxymethyl-N-methyl dithiocarbamate) would require specific experimental studies on this compound. Researchers and professionals in drug development should consider this data gap when evaluating the environmental risk profile of this substance.
References
In-Depth Technical Guide: Busan 40 (Potassium N-(hydroxymethyl)-N-methylcarbamodithioate)
CAS Number: 51026-28-9
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation and analysis of publicly available data. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional protocols.
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 51026-28-9, identified as Potassium N-(hydroxymethyl)-N-methylcarbamodithioate. This compound is also known by the trade name Busan 40. It is a broad-spectrum biocide, primarily used as a bactericide and fungicide in various industrial applications.[1]
It is important to note that the trade name "Busan" is also associated with other active ingredients, such as 2-(thiocyanomethylthio)benzothiazole (TCMTB). This guide focuses exclusively on the compound corresponding to CAS number 51026-28-9.
Chemical and Physical Properties
A summary of the key physicochemical properties of Potassium N-(hydroxymethyl)-N-methylcarbamodithioate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C3H6KNOS2 | [1] |
| Molecular Weight | 175.32 g/mol | [1] |
| IUPAC Name | potassium;N-(hydroxymethyl)-N-methylcarbamodithioate | [1] |
| Synonyms | Potassium-N-hydroxymethyl-N-methyl dithiocarbamate, this compound | [1][2] |
| Appearance | Not explicitly stated for the pure compound; aqueous solutions are described as clear orange liquids. | [3] |
| Melting Point | -43.8 °C | [4] |
| Flash Point | 2 °C (35.6 °F) (closed cup) | [4] |
| Solubility | Water soluble | [5] |
Synthesis
A method for the synthesis of Potassium N-(hydroxymethyl)-N-methylcarbamodithioate is described in U.S. Patent 3,856,851.[5] The process involves the reaction of potassium N-methyldithiocarbamate with formaldehyde and monomethylamine in an aqueous solution.[5]
Experimental Protocol: Synthesis
Materials:
-
Potassium N-methyldithiocarbamate solution (54.5%)
-
Formaldehyde solution (37%)
-
Monomethylamine solution (50%)
-
Water
-
Ice bath
-
2-liter reaction flask with mechanical stirrer, condenser, and thermometer
Procedure:
-
Charge a 2-liter reaction flask with 88 grams of water and 1,000 grams (3.7 moles) of a 54.5% aqueous solution of potassium N-methyldithiocarbamate.
-
Add 302 grams (3.7 moles) of a 37% aqueous solution of formaldehyde to the flask. The temperature will rise.
-
After stirring for 30 minutes, add 232 grams (3.7 moles) of a 50% aqueous solution of monomethylamine. Maintain the temperature below 35°C using an ice bath for cooling.
-
Continue to agitate the reaction mixture for an additional 30 minutes.
The resulting product is a clear orange solution containing Potassium N-(hydroxymethyl)-N-methylcarbamodithioate.[5]
Mechanism of Action
Potassium N-(hydroxymethyl)-N-methylcarbamodithioate belongs to the dithiocarbamate class of fungicides. The biocidal activity of dithiocarbamates is attributed to their multi-site mode of action.[1][6] They are known to chelate with metal cations, such as copper, which are essential for the function of various enzymes in microbial cells.[6] Furthermore, dithiocarbamates can be metabolized to isothiocyanates, which are highly reactive compounds that can inactivate vital thiol-containing enzymes and proteins within the fungal cell, thereby disrupting cellular respiration and other critical metabolic processes.[6]
Analytical Methods
The analysis of dithiocarbamates, including Potassium N-(hydroxymethyl)-N-methylcarbamodithioate, in various matrices is typically challenging due to their instability. Standard methods often rely on the acid hydrolysis of the dithiocarbamate to release carbon disulfide (CS2), which is then quantified.
-
EPA Method 630: This colorimetric method is designed for the determination of dithiocarbamate pesticides in municipal and industrial wastewater. It involves the digestion of the sample with acid to hydrolyze the dithiocarbamate to CS2. The evolved CS2 is then purged and absorbed by a color reagent, and the absorbance is measured spectrophotometrically.[7]
-
Gas Chromatography (GC): Following acid digestion, the liberated CS2 can be quantified using gas chromatography with various detectors, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[8][9]
-
High-Performance Liquid Chromatography (HPLC): While less common for the entire class, specific dithiocarbamates can be analyzed by HPLC, often after derivatization.[8]
Toxicological Profile
Specific toxicological data for CAS 51026-28-9 is not extensively available in the public domain. However, the toxicology of the dithiocarbamate class of compounds has been studied.
| Toxicological Endpoint | General Information for Dithiocarbamates | Reference |
| Acute Oral Toxicity | Varies widely among different dithiocarbamates. | [6] |
| Skin and Eye Irritation | Many dithiocarbamates are known to be skin and eye irritants. | [10] |
| Environmental Fate | Dithiocarbamates generally have low to moderate mobility in soil and are expected to adsorb to particulate matter in water. They undergo relatively rapid degradation in the environment through photolysis and hydrolysis. | [5] |
Experimental Protocols: Biocidal Efficacy Testing
Standardized methods are used to evaluate the efficacy of biocides against bacteria and fungi. The following is a generalized workflow based on common suspension test protocols (e.g., ASTM E2315).[11]
Generalized Suspension Test Protocol
Objective: To determine the bactericidal or fungicidal activity of a biocide in a liquid suspension.
Materials:
-
Test biocide (Potassium N-(hydroxymethyl)-N-methylcarbamodithioate solution)
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger)
-
Sterile culture broth
-
Sterile neutralizing broth
-
Sterile agar plates
-
Incubator
-
Vortex mixer
-
Pipettes and other sterile laboratory equipment
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth to achieve a specific cell density (e.g., 10^8 CFU/mL).
-
Test Suspension: Add a specified volume of the inoculum to a solution of the test biocide at the desired concentration.
-
Contact Time: Allow the biocide to interact with the microorganisms for a predetermined contact time (e.g., 1, 5, 10 minutes).
-
Neutralization: At the end of the contact time, transfer an aliquot of the test suspension to a neutralizing broth to stop the biocidal action.
-
Enumeration: Perform serial dilutions of the neutralized suspension and plate onto agar plates.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Colony Counting: Count the number of colonies on the plates to determine the number of surviving microorganisms.
-
Calculation: Calculate the log reduction in the microbial population compared to a control (without the biocide).
Applications
Potassium N-(hydroxymethyl)-N-methylcarbamodithioate is utilized in a variety of industrial applications as a biocide to prevent microbial growth and degradation of products.[1]
-
Paints and Coatings: Prevents the growth of bacteria and fungi in water-based paint formulations.[1]
-
Adhesives: Extends the shelf life of adhesives by inhibiting microbial contamination.[1]
-
Wood Preservation: Protects wood from decay caused by fungi.[1]
-
Textiles: Used in textile treatments to prevent the growth of mildew.[1]
-
Pulp and Paper Mills: Controls slime formation in paper mill systems.[12]
Conclusion
Potassium N-(hydroxymethyl)-N-methylcarbamodithioate (CAS 51026-28-9), also known as this compound, is an effective broad-spectrum biocide with a multi-site mechanism of action characteristic of dithiocarbamates. Its synthesis is well-documented, and its applications are widespread in industrial preservation. While specific toxicological data for this compound is limited, the general profile of dithiocarbamates suggests a need for careful handling and adherence to safety protocols. Further research into its specific toxicological and environmental profile would be beneficial for a more complete understanding of this industrially significant compound.
References
- 1. Dithiocarbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. epa.gov [epa.gov]
- 4. accustandard.com [accustandard.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. eagri.org [eagri.org]
- 7. epa.gov [epa.gov]
- 8. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. researchgate.net [researchgate.net]
Toxicological Profile of 2-(Thiocyanomethylthio)benzothiazole (TCMTB): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for 2-(thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide used in various industrial applications. The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support research and development activities.
Executive Summary
2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a biocide with moderate acute oral toxicity and low acute dermal toxicity in mammalian models.[1] However, it is highly toxic upon inhalation and is a severe skin and eye irritant, as well as a dermal sensitizer.[1] Chronic exposure studies in animals have identified the liver and testes as potential target organs. TCMTB is highly toxic to aquatic organisms. This document presents a detailed summary of the available toxicological data, outlines the methodologies of key experimental studies, and visualizes the metabolic fate and a representative toxicological testing workflow.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological endpoints for TCMTB across different species and exposure routes.
Table 1: Acute Mammalian Toxicity of TCMTB
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1590 mg/kg | Not Specified |
| LD50 | Rabbit | Dermal | >5010 mg/kg | Not Specified |
| LC50 | Rat | Inhalation | 0.04 mg/L (4-hour) | Not Specified |
| Skin Irritation | Rabbit | Dermal | Corrosive | Not Specified |
| Eye Irritation | Rabbit | Ocular | Corrosive | Not Specified |
| Dermal Sensitization | Guinea Pig | Dermal | Sensitizer | Not Specified |
Table 2: Chronic and Sub-chronic Toxicity of TCMTB
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 90-day | Rat | Oral | 10 mg/kg/day | 30 mg/kg/day | Decreased body weight gain, liver effects | Not Specified |
| 21-day | Rat | Dermal | < 25 mg/kg/day | 25 mg/kg/day | Skin irritation, decreased body weight | Not Specified |
| 2-Generation | Rat | Oral | 30 mg/kg/day | 100 mg/kg/day | Decreased pup body weight | Not Specified |
Table 3: Ecotoxicity of TCMTB
| Endpoint | Species | Duration | Value | Reference |
| LC50 | Rainbow Trout | 96-hour | 0.15 mg/L | Not Specified |
| EC50 | Daphnia magna | 48-hour | 0.25 mg/L | Not Specified |
| EC50 | Green Algae | 72-hour | 0.03 mg/L | Not Specified |
Experimental Protocols
The toxicological studies for TCMTB have generally been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
The acute oral toxicity of TCMTB is typically determined using the Fixed Dose Procedure to reduce the number of animals required.[2][3][4][5]
Methodology:
-
Animals: Healthy, young adult rats (8-12 weeks old) of a single sex (typically females) are used.[4] Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Animals are fasted overnight prior to administration of the test substance.
-
Dose Administration: TCMTB, dissolved in a suitable vehicle, is administered by oral gavage. A sighting study is first conducted with single animals to determine the appropriate starting dose for the main study. The main study uses a group of 5 animals per dose level.[3][5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
The potential of TCMTB to cause skin irritation and corrosion is assessed in albino rabbits.[6][7][8][9][10]
Methodology:
-
Animals: Healthy, young adult albino rabbits are used.
-
Test Area Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A 0.5 mL (if liquid) or 0.5 g (if solid) dose of TCMTB is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[8][9]
-
Exposure: The exposure duration is typically 4 hours.[8]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[9] The observation period may be extended to 14 days to assess the reversibility of the effects.[8]
-
Scoring: Skin reactions are scored according to a standardized grading system.[9]
Visualizations
Metabolic Pathway of TCMTB
TCMTB undergoes metabolism in the body, primarily resulting in the formation of 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid (BTSA).[1][11][12][13]
Generalized Experimental Workflow for Acute Oral Toxicity Testing
The following diagram illustrates a typical workflow for an acute oral toxicity study based on OECD guidelines.
Mechanism of Action
The biocidal activity of TCMTB is attributed to its ability to react with nucleophilic entities within microbial cells, leading to the disruption of essential cellular processes. It is also known to inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, thereby interfering with cellular respiration.[14]
Conclusion
The toxicological data for TCMTB indicate a profile of moderate acute oral toxicity, low dermal toxicity, but high inhalation toxicity and significant irritation potential. Chronic exposure may lead to target organ effects. It is a potent biocide but also demonstrates high ecotoxicity, particularly to aquatic organisms. The information presented in this guide, including the summarized quantitative data and generalized experimental protocols, provides a valuable resource for professionals involved in the assessment and management of risks associated with this compound.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TCMTB - Wikipedia [en.wikipedia.org]
- 13. atamankimya.com [atamankimya.com]
- 14. Benthiazole [sitem.herts.ac.uk]
Busulfan's Environmental Fate: A Technical Guide to Degradation Pathways in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Busulfan, a potent alkylating agent, is a critical component in conditioning regimens for hematopoietic stem cell transplantation. Its cytotoxic activity is essential for eradicating malignant cells, but its environmental fate post-excretion is a growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of Busulfan's degradation pathways in aqueous and soil environments. While significant research has elucidated its transformation in water, a notable data gap exists regarding its behavior in soil. This document summarizes the known degradation mechanisms, presents available quantitative data, and outlines experimental protocols to encourage further research into this area.
Degradation in Water
The primary degradation pathway for Busulfan in aqueous environments is abiotic hydrolysis. This process involves the cleavage of the ester bonds, leading to the formation of less toxic and more mobile compounds.
Abiotic Degradation: Hydrolysis
In aqueous solutions, Busulfan undergoes hydrolysis to yield methanesulfonic acid and tetrahydrofuran (THF).[1][2] This reaction is influenced by both temperature and pH. Studies have shown that Busulfan's stability decreases as the temperature increases.[3] While the degradation rate shows little dependence on pH within the range of 1.5 to 11, it accelerates at higher pH values.[1] In some instances, 1,4-butanediol has also been identified as a hydrolysis product.[4]
The hydrolysis of Busulfan can be described as a two-step process. Initially, one methanesulfonyl group is hydrolyzed to form methanesulfonic acid and an unstable intermediate, 4-methanesulfonyloxybutanol. This intermediate then rapidly cyclizes to form the more stable THF.[4]
A secondary phenomenon that can contribute to the loss of Busulfan from aqueous solutions is precipitation, particularly at lower temperatures.[1]
Biotic Degradation
While the primary focus of environmental degradation has been on abiotic processes, the metabolic pathways of Busulfan in biological systems offer insights into potential biotic degradation routes in water bodies containing microorganisms. In humans, Busulfan is metabolized primarily in the liver through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] This suggests that microorganisms in water and sediment that possess similar enzymatic capabilities could potentially degrade Busulfan through a biotic pathway. However, specific studies identifying microbial species and quantifying biotic degradation rates of Busulfan in natural waters are currently lacking.
Quantitative Data on Degradation in Water
The following table summarizes the available quantitative data on the degradation of Busulfan in aqueous solutions.
| Parameter | Value | Conditions | Reference |
| Degradation Rate Constant (k) | 0.034 ± 0.001 h⁻¹ | Pure water at 37°C | [1] |
| Half-life (t½) | Approximately 20.4 hours | Calculated from k in pure water at 37°C | |
| Reaction with Hydroxide Ion | 0.45 ± 0.01 h⁻¹M⁻¹ | 37°C | [1] |
| Stability in 0.9% NaCl | Stable for 12 hours at 2-8°C | Diluted to 0.54 mg/mL in polypropylene syringes | [6] |
| Stability in 0.9% NaCl | Stable for 3 hours at 23-27°C | Diluted to 0.54 mg/mL in polypropylene bags | [6] |
Degradation in Soil: A Data Gap and Probable Pathways
There is a significant lack of published scientific literature specifically investigating the degradation of Busulfan in soil environments. Consequently, no quantitative data on its half-life, degradation rates, or metabolite formation in various soil types is available. However, based on the general principles of pesticide and pharmaceutical degradation in soil, we can infer probable, yet unconfirmed, degradation pathways.
Probable Abiotic Degradation
Similar to its fate in water, hydrolysis is expected to be a key abiotic degradation pathway for Busulfan in the soil solution. The rate of hydrolysis would likely be influenced by soil moisture content, pH, and temperature.
Sorption to soil particles, particularly organic matter and clay minerals, is another critical process that would affect Busulfan's fate. The extent of sorption would determine its mobility and bioavailability for microbial degradation. Highly sorbed Busulfan would be less mobile and potentially less available for degradation.
Probable Biotic Degradation
Microbial degradation is a major pathway for the breakdown of many organic compounds in soil. Soil microorganisms, including bacteria and fungi, possess a diverse array of enzymes that could potentially metabolize Busulfan. Based on its metabolism in mammals, it is plausible that soil microorganisms could degrade Busulfan through pathways involving:
-
Glutathione S-transferase (GST) mediated conjugation: Similar to the primary metabolic route in humans, soil microbes with GSTs could conjugate Busulfan with glutathione, initiating its breakdown.
-
Hydrolysis: Microbial enzymes could also facilitate the hydrolysis of Busulfan, potentially at a faster rate than abiotic hydrolysis.
-
Oxidation: Oxidative enzymes produced by microorganisms could also play a role in transforming the Busulfan molecule.
The efficiency of microbial degradation would be highly dependent on soil conditions such as organic matter content, nutrient availability, pH, temperature, and the presence of a competent microbial community.
Experimental Protocols
To address the existing data gap on Busulfan's degradation in soil and to further refine our understanding of its fate in water, the following experimental protocols are suggested.
Analysis of Busulfan and its Degradation Products
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques for quantifying Busulfan and its metabolites.
-
HPLC Method: A validated isocratic HPLC method can be used for the determination of Busulfan in pharmaceutical formulations and environmental samples. The method typically involves a C18 column and a suitable mobile phase, with UV or mass spectrometric detection.[7][8]
-
GC Method: GC with an electron capture detector (ECD) or a flame ionization detector (FID) is suitable for identifying and quantifying volatile degradation products like tetrahydrofuran.[9] For more sensitive and specific detection, GC coupled with mass spectrometry (GC-MS) can be employed.
Forced Degradation Studies
To investigate the stability of Busulfan and identify its degradation products under various stress conditions, forced degradation studies are essential. These studies typically involve exposing a Busulfan solution to:
-
Acidic conditions: e.g., 0.2 N HCl at 30°C for 60 minutes.[8]
-
Alkaline conditions: e.g., 0.2 N NaOH at room temperature.[8]
-
Oxidative conditions: e.g., 3.0% v/v Hydrogen Peroxide at 40°C for 30 minutes.[8]
-
Thermal stress: e.g., heating at 40°C for 30 minutes.[8]
-
Photolytic stress: e.g., exposure to UV light for 24 hours.[8]
Soil Degradation Studies (Proposed)
To investigate the degradation of Busulfan in soil, the following experimental setup, adapted from general pesticide degradation studies, is proposed:
-
Soil Selection: Select representative soil types with varying characteristics (e.g., sandy loam, clay, high organic matter).
-
Spiking: Spike the soil samples with a known concentration of Busulfan.
-
Incubation: Incubate the spiked soil samples under controlled conditions of temperature and moisture. Include sterile (e.g., autoclaved) and non-sterile soil samples to differentiate between abiotic and biotic degradation.
-
Sampling: Collect soil samples at regular intervals.
-
Extraction: Extract Busulfan and its potential metabolites from the soil samples using an appropriate solvent.
-
Analysis: Analyze the extracts using HPLC or GC-MS to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: Calculate the degradation rate and half-life of Busulfan in each soil type.
Visualizations
Busulfan Degradation Pathway in Water
Caption: Abiotic hydrolysis pathway of Busulfan in aqueous environments.
Proposed Experimental Workflow for Soil Degradation Study
Caption: Proposed workflow for studying Busulfan degradation in soil.
Conclusion and Future Directions
The degradation of Busulfan in aqueous environments is primarily driven by abiotic hydrolysis, leading to the formation of methanesulfonic acid and tetrahydrofuran. While the kinetics of this process are relatively well-understood, there is a critical need for research into the biotic degradation of Busulfan in water.
The most significant knowledge gap lies in understanding the fate of Busulfan in soil. The lack of data on its degradation pathways, kinetics, and mobility in terrestrial environments hinders a complete environmental risk assessment. Future research should prioritize laboratory and field studies to investigate the abiotic and biotic degradation of Busulfan in various soil types. Identifying the key microbial players and enzymatic pathways involved in its breakdown will be crucial for developing potential bioremediation strategies. This technical guide provides a foundation for such research by summarizing the current knowledge and proposing robust experimental approaches.
References
- 1. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption, desorption, and mobility of two insecticides in Malaysian agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Pharmacokinetics of once-daily IV busulfan as part of pretransplantation preparative regimens: a comparison with an every 6-hour dosing schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endosulfan sulfate mobility in soil columns and pesticide pollution of groundwater in Northwest Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dta.cnr.it [dta.cnr.it]
- 8. senr.osu.edu [senr.osu.edu]
- 9. taylorfrancis.com [taylorfrancis.com]
Busan 40: A Comprehensive Technical Review of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Busan 40, identified by its CAS Number 51026-28-9, is a microbicide and preservative with the chemical name Potassium N-hydroxymethyl-N-methyldithiocarbamate. It is utilized in various industrial applications to control the growth of bacteria and fungi. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, outlines standard experimental methodologies for their determination, and presents a conceptual model of its biocidal mechanism of action.
Physicochemical Properties
The quantitative physical and chemical characteristics of this compound are summarized in the table below. This information has been compiled from available technical documentation.
| Property | Value |
| Appearance | Clear, yellow to green liquid |
| Odor | Not explicitly defined in available documents |
| Specific Gravity (21°C/21°C) | 1.187 |
| Density (21°C) | 9.9 pounds per gallon |
| Boiling Point | Data not available |
| Freezing Point | -9°C |
| Flash Point (Open Cup) | >100°C |
| Flash Point (Closed Cup) | >100°C |
| Solubility | Completely soluble in water |
| pH (1% solution) | 11.4 |
| Viscosity (21°C) | 5.5 centipoise |
Experimental Protocols
While specific experimental protocols for the determination of this compound's physicochemical properties are not publicly available, the following standard test methods are representative of the methodologies typically employed for such characterizations.
-
Specific Gravity: The specific gravity of liquid industrial chemicals is commonly determined using a hydrometer or a pycnometer, as outlined in ASTM D891.[1][2][3][4] The pycnometer method is generally considered more precise.[1][3]
-
Flash Point: The flash point of volatile materials can be determined by either open-cup or closed-cup methods. The Cleveland Open Cup method (ASTM D92) and the Pensky-Martens Closed Cup Tester (ASTM D93) are standard procedures for determining the flash point of petroleum products and other liquids.[5][6][7][8]
-
Viscosity: The viscosity of liquids can be measured using various techniques. For non-Newtonian fluids, rotational viscometers are often used, as described in ASTM D2196.[9] For other liquids, methods such as the Stabinger viscometer (ASTM D7042) or capillary viscometers (ASTM D445) are employed to determine dynamic and kinematic viscosity.[10][11][12]
-
pH: The pH of a solution is typically measured using a calibrated pH meter. Standard methods for pH measurement are well-established and widely used in chemical analysis.
Mechanism of Action
This compound belongs to the dithiocarbamate class of biocides. The fungicidal and bactericidal activity of dithiocarbamates is attributed to their multi-site inhibitory action. Their primary mechanism involves the chelation of metal ions, particularly copper, which are essential for the function of various enzymes in microbial cells. Additionally, dithiocarbamates can be metabolized to isothiocyanates, which are reactive compounds that can inactivate vital enzymes by reacting with their thiol (-SH) groups. This disruption of multiple metabolic pathways prevents the development of resistance.[13][14][15]
Caption: Conceptual diagram of the multi-site inhibitory mechanism of dithiocarbamate biocides like this compound.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. petrolube.com [petrolube.com]
- 3. store.astm.org [store.astm.org]
- 4. kelid1.ir [kelid1.ir]
- 5. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. store.astm.org [store.astm.org]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. chemquest.com [chemquest.com]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. store.astm.org [store.astm.org]
- 13. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eagri.org [eagri.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Dithiocarbamate Biocides: History, Development, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dithiocarbamate biocides, from their historical origins to their complex mechanisms of action. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the chemical synthesis, biological activity, and analytical methods associated with this important class of compounds.
A Century of Dithiocarbamates: From Industrial Catalysts to Broad-Spectrum Biocides
The journey of dithiocarbamates began not in agriculture or medicine, but in the rubber industry of the 1880s, where they were first used as catalysts in the vulcanization process.[1] Their biological activities were discovered later, with the first dithiocarbamate derivative, nabam, being patented as a fungicide for agricultural use in 1943.[1] This was soon followed by the development of metal-coordinated dithiocarbamates, such as zineb, which incorporated a metal ion into the molecule.[1]
The 1950s and 1960s saw the introduction of several key dithiocarbamate fungicides, including ziram (1930s), thiram (1930s), maneb (1950), and mancozeb (1961).[2][3] These compounds quickly became mainstays in agriculture due to their broad-spectrum activity against a wide variety of fungal pathogens and their relatively low production costs.[2][3][4] Dithiocarbamates are characterized by their multi-site mode of action, which has made them valuable tools in resistance management strategies for single-site fungicides.[5][6]
Beyond their agricultural applications, dithiocarbamates have found use in various industrial processes and have been investigated for their potential in medicine. The well-known anti-alcoholism drug, disulfiram, is a dithiocarbamate derivative.[1] More recently, dithiocarbamates have been explored for their anticancer, antimicrobial, and neuroprotective properties.[1]
The Chemistry of Dithiocarbamates: Synthesis and Physicochemical Properties
Dithiocarbamates are organosulfur compounds derived from dithiocarbamic acid. The core structure consists of a dithiocarbamate group (>N-C(=S)-S-). They are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in an alkaline medium.[2][3]
The general synthesis reaction is as follows:
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O
The properties of dithiocarbamates can be modified by changing the amine used in the synthesis, leading to a wide variety of compounds with different biological activities and physical properties. Many of the most common dithiocarbamate fungicides are polymeric complexes with metal ions like manganese (maneb), zinc (zineb), or a combination of both (mancozeb).[7]
Table 1: Physicochemical Properties of Selected Dithiocarbamate Biocides
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP | Vapor Pressure (mPa at 25°C) |
| Mancozeb | (C₄H₆MnN₂S₄)x(Zn)y | 541.1 | 172 (decomposes)[8] | 6.2 ppm (pH 7.5, 25°C)[8] | 1.33[8] | 9.8 x 10⁻⁵[8] |
| Ziram | C₆H₁₂N₂S₄Zn | 305.8 | 240-244 | 65 ppm | 1.09 | negligible |
| Thiram | C₆H₁₂N₂S₄ | 240.4[9] | 155-156[10] | 30 ppm | 1.73[10] | 2.3[10] |
| Nabam | C₄H₆N₂Na₂S₄ | 256.3 | decomposes | 200,000 ppm | -2.70 | negligible |
| Metam Sodium | C₂H₄NNaS₂ | 129.2 | N/A (solid) | 722,000 ppm | -1.9 | 21,000 |
Note: Data compiled from various sources.[8][9][10] Values can vary depending on the experimental conditions.
Unraveling the Multi-Site Mechanism of Action
The broad-spectrum efficacy of dithiocarbamate biocides stems from their ability to interact with multiple targets within the fungal cell. This multi-site action is a key reason for their enduring use in agriculture, as it makes the development of resistance by fungal pathogens less likely.[5][6] The primary mechanisms of action include:
-
Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing metal ions or sulfhydryl groups. Their strong metal-binding capacity allows them to chelate essential metal cofactors, rendering enzymes inactive.[7] They can also react with sulfhydryl groups in amino acids like cysteine, disrupting protein structure and function.
-
Disruption of Mitochondrial Respiration: Dithiocarbamates interfere with the mitochondrial electron transport chain, a critical process for cellular energy production. Specifically, maneb has been shown to inhibit Complex III of the respiratory chain.[7] This disruption leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
-
Induction of Oxidative Stress: The generation of ROS, such as superoxide radicals and hydrogen peroxide, is a key aspect of dithiocarbamate toxicity.[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The fungicidal activity of some compounds is linked to their ability to induce a common oxidative damage cellular death pathway.[11]
-
Alteration of Cell Membrane Permeability: Some dithiocarbamates can disrupt the integrity of the fungal cell membrane, leading to the leakage of essential cellular contents.[12]
Signaling Pathways Affected by Dithiocarbamate Biocides
The multi-faceted mechanism of action of dithiocarbamates involves the perturbation of several key cellular signaling pathways.
References
- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
- 4. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 5. Thiocarbamate fungicides: reliable tools in resistance management and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. A combined transcriptomic and physiological approach to understanding the adaptive mechanisms to cope with oxidative stress in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Regulatory and Scientific Core of Busan 40 (Metam-Potassium)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regulatory status, toxicological profile, and mechanisms of action of Busan 40, a broad-spectrum biocide with the active ingredient Metam-Potassium (Potassium N-methyldithiocarbamate). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Regulatory Status Across Key Regions
The registration and use of Metam-Potassium are subject to oversight by national and international regulatory bodies. The following sections summarize its current regulatory standing in major global markets.
| Region/Agency | Regulatory Status | Key Directives and Notes |
| United States (EPA) | Registered; subject to stringent use conditions. Listed under California's Proposition 65. | The U.S. Environmental Protection Agency (EPA) completed a reregistration eligibility decision (RED) for Metam sodium and potassium in 2009, mandating new safety measures to mitigate risks to workers and bystanders. These include buffer zones, fumigant management plans, and good agricultural practices.[1] Metam-potassium is also listed under California's Proposition 65 as a chemical known to the state to cause cancer.[2] |
| Canada (PMRA) | Registered for use with specific mitigation measures. | Health Canada's Pest Management Regulatory Agency (PMRA) has determined that the continued registration of products containing metam sodium and metam potassium is acceptable, provided that required risk mitigation measures are implemented.[3] These measures are designed to protect workers and the public and include the development of fumigant management plans and the establishment of buffer zones.[4] |
| Europe (ECHA) | Approved active substance. | Metam, including its potassium and sodium salts, is an approved active substance under Regulation (EC) No 1107/2009. The current approval is set to expire on November 15, 2027. The European Food Safety Authority (EFSA) has established toxicological reference values, including an Acceptable Daily Intake (ADI) of 0.001 mg/kg bw/day, an Acute Reference Dose (ARfD) of 0.1 mg/kg bw, and an Acceptable Operator Exposure Level (AOEL) of 0.001 mg/kg bw/day.[5] |
| Australia (APVMA) | Not currently registered. | A thorough search of the Australian Pesticides and Veterinary Medicines Authority (APVMA) Public Chemical Registration Information System (PubCRIS) did not identify any currently registered products containing "Metam-Potassium," "Potassium N-methyldithiocarbamate," or "this compound."[6][7] Furthermore, it is not listed as an exempt active constituent. This indicates that products containing Metam-Potassium are not currently approved for sale or use in Australia. |
Toxicological Profile of Metam-Potassium and its Metabolite MITC
The toxicity of Metam-Potassium is primarily attributed to its rapid degradation in the environment to methyl isothiocyanate (MITC), a volatile and highly reactive compound.
Quantitative Toxicity Data
| Test Type | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 892 mg/kg | [8] |
| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg | [8] |
| Acute Inhalation LC50 | Rat | Inhalation (4 hours) | 2.02 mg/L | [8] |
| Aquatic Toxicity | - | - | Toxic to aquatic species | [8] |
Key Toxicological Endpoints
-
Carcinogenicity: Laboratory studies have indicated some carcinogenic effects in animals.[8] The U.S. EPA has classified Metam-Potassium as "likely to be carcinogenic to humans."[2]
-
Genotoxicity: The evidence for the genotoxicity of dithiocarbamates is generally considered inconclusive and dependent on the specific test system. However, the weight of evidence suggests they are not mutagenic in mammalian systems.[9]
-
Developmental and Reproductive Toxicity: Laboratory studies have shown some developmental effects in animals, though no evidence of reproductive toxicity has been observed.[8]
-
Neurotoxicity: High doses of some dithiocarbamates have been shown to cause neurotoxic effects in rats and rabbits.[1]
Mechanism of Action
Metam-Potassium itself is not the primary biocidal agent. Upon application, it rapidly decomposes, particularly in the presence of moisture, to form methyl isothiocyanate (MITC). MITC is a potent, broad-spectrum fumigant that is responsible for the pesticidal activity.[10]
The primary mechanism of action of MITC involves the inactivation of essential enzymes in target organisms. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic groups, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins. This irreversible binding alters the protein structure and inhibits enzyme function, leading to disruption of critical metabolic pathways and ultimately cell death.[3][4]
Signaling Pathway Involvement
Recent research has indicated that dithiocarbamates and their metabolites can modulate various cellular signaling pathways, contributing to their biological effects.
1. Induction of Oxidative Stress and MAP Kinase Pathway Activation:
Dithiocarbamates, particularly in the presence of metal ions, can induce the production of reactive oxygen species (ROS). This leads to oxidative stress, a condition that can damage cellular components. Elevated ROS levels can activate downstream signaling cascades, including the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cellular responses to stress and can ultimately lead to apoptosis (programmed cell death).[4]
Caption: Dithiocarbamate-induced oxidative stress and activation of the JNK/p38 MAPK pathway leading to apoptosis.
2. Modulation of the NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. Some studies suggest that dithiocarbamates can inhibit the activation of NF-κB. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription. Dithiocarbamates may interfere with this process, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation.[4][11][12][13][14][15]
Caption: Inhibition of the canonical NF-κB signaling pathway by dithiocarbamates.
Key Experimental Protocols
This section outlines the methodologies for key experiments relevant to the toxicological assessment of dithiocarbamates.
Acute Oral Toxicity Testing (Following OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance following oral administration.
Experimental Workflow:
Caption: Workflow for acute oral toxicity testing according to OECD Guideline 420.
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[1]
-
Sighting Study: A preliminary study is conducted using single animals to determine the appropriate starting dose for the main study. Dosing is done in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[3][16]
-
Main Study: Groups of at least five animals are dosed at the selected starting dose. Depending on the outcome (evident toxicity or no effect), further groups may be dosed at higher or lower fixed doses.[3][16]
-
Administration: The test substance is administered as a single oral dose via gavage.[1]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.[1][3]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[1]
Acetylcholinesterase Inhibition Assay
This assay is used to determine the potential of a substance to inhibit the enzyme acetylcholinesterase (AChE), a key enzyme in the nervous system. The Ellman method is a widely used colorimetric technique for this purpose.
Methodology:
-
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.[17][18]
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (substrate).
-
DTNB (Ellman's reagent).
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
Test compound (potential inhibitor).
-
-
Procedure:
-
Pre-incubate the AChE enzyme with the test compound for a specific period (e.g., 15 minutes) to allow for any inhibition to occur.[17]
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of color development is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence.[17][18]
-
Glutathione (GSH) Depletion Assay
This assay measures the intracellular levels of reduced glutathione (GSH), a critical antioxidant. A decrease in GSH levels is an indicator of oxidative stress.
Methodology:
-
Principle: A common method for measuring GSH is the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[19] Alternatively, fluorescent probes like RealThiol can be used for real-time measurements in living cells.[20][21]
-
Sample Preparation:
-
For cell cultures, cells are treated with the test compound for a specified duration.
-
Cells are then lysed to release intracellular contents.
-
For blood samples, a micro-method can be used with as little as 0.5 µL of blood.[19]
-
-
Procedure (using DTNB):
-
An aliquot of the sample supernatant is mixed with a DTNB solution in a suitable buffer (e.g., phosphate buffer, pH 7.8).[19]
-
After a short incubation period, the absorbance is measured at 412 nm.
-
The concentration of GSH is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH.[19]
-
This technical guide provides a foundational understanding of the regulatory landscape and scientific principles associated with this compound (Metam-Potassium). It is crucial for researchers and professionals to consult the specific guidelines and regulations of their respective regions and to conduct thorough, validated experimental work.
References
- 1. oecd.org [oecd.org]
- 2. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 4. Chelation of zinc by diethyldithiocarbamate facilitates bursting induced by mixed antidromic plus orthodromic activation of mossy fibers in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. Using PubCRIS | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 9. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. attogene.com [attogene.com]
- 19. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Busan 40 in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Busan 40 (2-(Thiocyanomethylthio)benzothiazole, TCMTB) in water samples. The methods described herein are essential for environmental monitoring, water quality assessment, and ensuring the safety of water resources.
Introduction to this compound (TCMTB)
This compound, chemically known as 2-(Thiocyanomethylthio)benzothiazole (TCMTB), is a broad-spectrum biocide. It is utilized in various industrial applications, including as a fungicide in the leather and paper industries, as a wood preservative, and in water treatment processes to control microbial growth.[1] Due to its widespread use, there is a potential for its release into aquatic environments, necessitating sensitive and reliable analytical methods for its detection and quantification in water samples.
Analytical Methods for this compound Detection
Several analytical techniques can be employed for the determination of this compound in water. The primary methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Ultraviolet-Visible (UV-Vis) Spectrophotometry can also be utilized as a rapid screening tool.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of organic compounds. For this compound analysis, Reverse-Phase HPLC with Ultraviolet (UV) or Diode Array Detection (DAD) is commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of trace levels of organic pollutants in complex matrices.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides a simpler and more rapid method for the preliminary screening of this compound in water samples, particularly at higher concentrations.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the different analytical methods used for the determination of this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-DAD | Leather Extract | 1.2 µg/g (at 275 nm) | 4.0 µg/g (at 275 nm) | 99% (at 300 mg/kg) | [2] |
| HPLC (EPA Method 637) | Wastewater | 1.0 µg/L | Not Specified | >90% | [3] |
| GC-MS (Proposed) | Water | Analyte Dependent | Analyte Dependent | 53-99% (for similar compounds) | [4] |
| UV-Vis Spectrophotometry (Proposed) | Water | Method Dependent | Method Dependent | Not Specified |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a common technique for the pre-concentration and cleanup of organic analytes from aqueous samples.
Objective: To extract and concentrate this compound from water samples prior to chromatographic analysis.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample collection bottles (glass)
-
Vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped this compound from the cartridge with a small volume of an appropriate organic solvent (e.g., 5 mL of methanol or acetonitrile).
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for HPLC or GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol (Based on EPA Method 637)
Objective: To separate and quantify this compound in the prepared water sample extract.
Instrumentation:
-
HPLC system with a gradient pump
-
UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water[2]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[2]
-
Gradient Program:
-
Start with 60% B
-
Hold at 60% B for 6 minutes
-
Linear gradient to 95% B over 9 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 0.9 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (for optimal sensitivity)[2]
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the prepared sample extract and calibration standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)
Objective: To provide a highly sensitive and selective method for the determination of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
-
Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
GC Conditions (Starting Point):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 15°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (TCMTB): m/z 238 (molecular ion), 134, 108 (characteristic fragments)
Procedure:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetone or ethyl acetate).
-
Inject the prepared sample extract and calibration standards into the GC-MS system.
-
Identify this compound by its retention time and the presence of the characteristic ions.
-
Quantify the concentration using a calibration curve based on the peak area of the primary ion.
UV-Visible Spectrophotometry Protocol (Screening Method)
Objective: To rapidly screen for the presence of this compound in water samples.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Calibrate the spectrophotometer using a blank solution (deionized water).
-
Prepare a series of this compound standards in deionized water.
-
Measure the absorbance of the standards and the water sample at the wavelength of maximum absorbance (λmax) for this compound. The UV spectrum of TCMTB shows an absorption maximum at 223 nm.[2]
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the approximate concentration of this compound in the sample from the calibration curve. Note that this method is susceptible to interference from other UV-absorbing compounds in the water sample.
Diagrams
References
- 1. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Methods validation for the determination of trihalomethanes in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical development for analysis of pharmaceuticals in water samples by SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Busan 40 as a Wood Preservative
Introduction
Busan 40, with its active ingredient Metam-Potassium (Potassium N-methyldithiocarbamate), is a broad-spectrum biocide with known fungicidal and insecticidal properties.[1] These characteristics suggest its potential as a wood preservative. This document provides a detailed protocol for researchers and scientists to systematically evaluate the efficacy of this compound in protecting wood from decay fungi and wood-boring insects.
The protocols outlined below are based on established standards from the American Wood Protection Association (AWPA) and other relevant international bodies to ensure robust and reproducible results.[1][2][3][4]
Objective
The primary objective of this protocol is to provide a standardized framework for testing the efficacy of this compound as a wood preservative against common wood-destroying organisms. This includes determining the toxic thresholds of this compound against selected fungi and its effectiveness as a repellent or toxicant to subterranean termites.
Materials and Reagents
-
This compound: Technical grade.
-
Wood Species: Southern Yellow Pine (Pinus spp.) or another susceptible sapwood, free of knots, stains, and decay.
-
Test Fungi:
-
Brown-rot fungus: Gloeophyllum trabeum (ATCC 11539)
-
White-rot fungus: Trametes versicolor (ATCC 42462)
-
-
Test Insects: Subterranean termites: Reticulitermes flavipes or a locally prevalent species.
-
Reagents: Acetone, distilled water, malt extract agar, soil, feeder strips.
-
Equipment: Autoclave, incubator, analytical balance, vacuum-pressure impregnation apparatus, fume hood, conditioning room, testing jars/containers.
Experimental Workflows
General Experimental Workflow
The overall process for evaluating the efficacy of this compound as a wood preservative involves several key stages, from wood sample preparation to data analysis.
Caption: General workflow for testing this compound efficacy.
Fungal Efficacy Testing Workflow (Based on AWPA E10 Soil-Block Culture Test)
This workflow details the specific steps for assessing the fungicidal properties of this compound.
Caption: Workflow for the AWPA E10 soil-block culture test.
Detailed Experimental Protocols
Wood Sample Preparation
-
Prepare wood blocks of 19 mm x 19 mm x 19 mm from sound sapwood.
-
Number each block for identification.
-
Condition the blocks to a constant weight in a conditioning room at 23 ± 2 °C and 65 ± 5 % relative humidity.
-
Record the initial conditioned weight of each block.
Preparation of this compound Treating Solutions
-
Prepare a series of treating solutions of this compound in a suitable solvent (e.g., acetone or water, depending on the formulation).
-
Concentrations should be chosen to create a range of preservative retentions in the wood blocks that will bracket the expected toxic threshold.
-
Include a solvent-only control group.
Treatment of Wood Blocks
-
Place the wood blocks in a beaker and submerge them in the treating solution.
-
Use a vacuum-pressure impregnation apparatus. Apply a vacuum of at least 85 kPa for 30 minutes, followed by a pressure of 700 kPa for 60 minutes.
-
After treatment, lightly wipe the blocks to remove excess surface solution and weigh them immediately to determine the gross absorption.
-
Calculate the retention of this compound in each block in kilograms per cubic meter ( kg/m ³).
Post-Treatment Conditioning and Leaching
-
After treatment, air-dry the blocks in a fume hood for a period appropriate for the solvent used.
-
For testing the permanence of the preservative, a leaching procedure according to AWPA Standard E11 should be conducted on a subset of the treated blocks.[3] This involves cycles of vacuum impregnation with distilled water and soaking.
Fungal Efficacy Testing (AWPA E10 Soil-Block Culture Test)[1][3]
-
Preparation of Test Jars:
-
Add 200 g of sieved, moist soil to each test jar.
-
Place a feeder strip of the same wood species on the soil.
-
Autoclave the jars to sterilize the contents.
-
Inoculate the feeder strips with the test fungi.
-
Incubate the jars until the feeder strips are well-colonized by the mycelium.
-
-
Exposure of Wood Blocks:
-
Place the conditioned, treated wood blocks onto the colonized feeder strips in the test jars.
-
Include untreated control blocks and solvent-treated control blocks.
-
-
Incubation:
-
Incubate the jars at 27 ± 1 °C and 80 ± 5 % relative humidity for 12 weeks.
-
-
Evaluation:
-
After incubation, remove the blocks from the jars and carefully clean off any adhering mycelium.
-
Condition the blocks to a constant weight and record the final weight.
-
Calculate the percentage of mass loss for each block.
-
The toxic threshold is the lowest preservative retention at which the average mass loss is less than 2%.
-
Termite Resistance Testing (AWPA E1 Standard Method)[4]
-
Test Setup:
-
Use a standardized test container with a known number of termites (e.g., 1 gram or approximately 400 workers).
-
Place a treated wood block in the container.
-
Include untreated and solvent-treated control blocks.
-
-
Incubation:
-
Incubate the containers in the dark at 26 ± 1 °C and 85 ± 5 % relative humidity for 28 days.
-
-
Evaluation:
-
At the end of the test period, visually rate the wood blocks for termite attack using the AWPA rating scale (10 = sound, 9 = slight attack, etc., down to 0 = failure).
-
Determine the mortality of the termites in each container.
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison.
Table 1: Fungal Efficacy Data (AWPA E10)
| This compound Retention ( kg/m ³) | Test Fungus | Number of Replicates | Mean Mass Loss (%) | Standard Deviation |
| 0 (Untreated Control) | G. trabeum | 10 | ||
| 0 (Solvent Control) | G. trabeum | 10 | ||
| X₁ | G. trabeum | 10 | ||
| X₂ | G. trabeum | 10 | ||
| X₃ | G. trabeum | 10 | ||
| 0 (Untreated Control) | T. versicolor | 10 | ||
| 0 (Solvent Control) | T. versicolor | 10 | ||
| Y₁ | T. versicolor | 10 | ||
| Y₂ | T. versicolor | 10 | ||
| Y₃ | T. versicolor | 10 |
Table 2: Termite Resistance Data (AWPA E1)
| This compound Retention ( kg/m ³) | Number of Replicates | Mean Wood Rating (0-10) | Standard Deviation | Mean Termite Mortality (%) |
| 0 (Untreated Control) | 5 | |||
| 0 (Solvent Control) | 5 | |||
| Z₁ | 5 | |||
| Z₂ | 5 | |||
| Z₃ | 5 |
Conclusion
This protocol provides a comprehensive framework for the systematic evaluation of this compound as a wood preservative. Adherence to these standardized methods will yield reliable data on its efficacy against common wood-destroying fungi and insects, which is essential for its potential registration and commercial use in wood protection applications. The visualization of workflows and structured data presentation will aid in the clear communication of the experimental design and results.
References
Application Notes and Protocols for Busan 40 as a Biocide in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Busan 40, a biocide containing Potassium N-hydroxymethyl-N-methyldithiocarbamate, for the control of microbial growth in metalworking fluids. This document details its mechanism of action, provides protocols for evaluating its efficacy, and presents available data on its performance.
Introduction to this compound
This compound is a broad-spectrum biocide effective against a wide range of bacteria and fungi commonly found in water-based industrial products.[1] Its active ingredient is Potassium N-hydroxymethyl-N-methyldithiocarbamate (CAS No. 51026-28-9).[1] While the "Busan" trade name, registered by Buckman Laboratories, encompasses a variety of biocidal products with different active ingredients, this compound is specifically identified with this dithiocarbamate compound.[2][3][4][5][6][7] It is formulated as a water-soluble concentrate and is used to prevent the deterioration and spoilage of materials caused by microorganisms.[2]
In the context of metalworking fluids, which are susceptible to microbial contamination, this compound can be employed to inhibit the growth of spoilage bacteria and fungi.[2] Uncontrolled microbial growth in these fluids can lead to a variety of issues, including the depletion of fluid components, emulsion instability, changes in pH, corrosion, and the generation of unpleasant odors and potentially harmful bioaerosols.[3][8]
Mechanism of Action
The biocidal activity of dithiocarbamates, the class of compounds to which this compound's active ingredient belongs, is primarily attributed to their ability to disrupt essential cellular functions in microorganisms.[1] This is achieved through a multi-faceted mechanism that involves the chelation of metal ions and interaction with sulfhydryl groups in vital enzymes.
Key aspects of the mechanism of action include:
-
Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing metal ions (metalloenzymes) or sulfhydryl groups (-SH) in their active sites.[9]
-
Metal Chelation: The dithiocarbamate moiety can bind to metal ions, such as zinc (Zn²⁺), which are essential cofactors for many microbial enzymes. This sequestration of metal ions renders the enzymes inactive.
-
Interaction with Sulfhydryl Groups: Dithiocarbamates can react with the sulfhydryl groups of cysteine residues within proteins. This interaction can lead to the formation of disulfide bonds or other modifications that alter the three-dimensional structure of the enzyme, thereby inactivating it.
-
Disruption of Metabolic Processes: By inhibiting key enzymes, dithiocarbamates interfere with critical metabolic pathways, ultimately leading to the cessation of growth and cell death.[1]
Signaling Pathway Diagram
Caption: Mechanism of dithiocarbamate biocidal action.
Quantitative Data
Currently, publicly available literature lacks specific quantitative efficacy data for this compound (Potassium N-hydroxymethyl-N-methyldithiocarbamate) in metalworking fluid formulations. Studies providing Minimum Inhibitory Concentrations (MICs) or kill rates against common metalworking fluid contaminants like Pseudomonas aeruginosa in a relevant matrix are not readily accessible. For research and development purposes, it is crucial to perform efficacy testing as outlined in the experimental protocols below to determine the effective use concentration for a specific metalworking fluid formulation and microbial challenge.
Experimental Protocols
The following protocols are based on the ASTM E2275 standard practice for evaluating the bioresistance of water-miscible metalworking fluids and the performance of antimicrobial pesticides.[10]
Experimental Workflow Diagram
Caption: General workflow for biocide efficacy testing.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism in a metalworking fluid.
Materials:
-
This compound
-
Test metalworking fluid concentrate
-
Sterile deionized water
-
Pure cultures of relevant microorganisms (e.g., Pseudomonas aeruginosa, Fusarium species)
-
Appropriate growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile test tubes or microtiter plates
-
Incubator
-
Pipettes and other standard microbiology laboratory equipment
Procedure:
-
Prepare Metalworking Fluid: Prepare a fresh dilution of the metalworking fluid in sterile deionized water at the recommended end-use concentration.
-
Prepare this compound Dilutions: Create a series of dilutions of this compound in the prepared metalworking fluid to achieve a range of final concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm).
-
Inoculum Preparation: Grow the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Inoculate each dilution of the this compound-treated metalworking fluid with the prepared microbial suspension to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Controls:
-
Positive Control: Inoculated metalworking fluid without this compound.
-
Negative Control: Uninoculated metalworking fluid with the highest concentration of this compound.
-
-
Incubation: Incubate the test tubes or microtiter plates at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 48-72 hours for bacteria, 5-7 days for fungi).
-
Observation: After incubation, visually inspect for turbidity (for bacteria) or visible growth (for fungi). The MIC is the lowest concentration of this compound at which no growth is observed.
Protocol for Time-Kill Assay (Kill Rate Determination)
Objective: To evaluate the rate at which this compound kills a microbial population in a metalworking fluid over time.
Materials:
-
Same as for MIC determination.
-
Sterile neutralizing broth (to inactivate the biocide at the time of sampling).
-
Sterile phosphate-buffered saline (PBS) for dilutions.
Procedure:
-
Prepare Test System: Prepare a larger volume of the metalworking fluid at the end-use dilution. Add this compound at one or more concentrations of interest (e.g., at and above the MIC).
-
Inoculation: Inoculate the treated metalworking fluid with the test microorganism to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the inoculated fluid.
-
Neutralization and Plating: Immediately transfer the aliquot to a sterile neutralizing broth to stop the biocidal action. Perform serial dilutions in sterile PBS and plate onto appropriate agar media using the spread plate technique.
-
Incubation and Enumeration: Incubate the plates under suitable conditions and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log reduction in viable microorganisms at each time point compared to the initial inoculum (time 0). Plot the log CFU/mL versus time to determine the kill rate.
Conclusion
This compound, with its active ingredient Potassium N-hydroxymethyl-N-methyldithiocarbamate, offers a potential solution for controlling microbial contamination in metalworking fluids. Its mechanism of action, centered on enzyme inhibition, provides broad-spectrum activity. However, the lack of publicly available quantitative performance data in metalworking fluid matrices necessitates thorough in-house evaluation using standardized protocols such as ASTM E2275 to determine effective dosage levels for specific applications. The experimental protocols provided herein offer a framework for conducting such evaluations to ensure the optimal use of this compound in maintaining the integrity and performance of metalworking fluids.
References
- 1. Buy this compound | 51026-28-9 [smolecule.com]
- 2. pomerix.com [pomerix.com]
- 3. buckman.com [buckman.com]
- 4. buckman.com [buckman.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. buckman.com [buckman.com]
- 7. scribd.com [scribd.com]
- 8. Feature [stle.org]
- 9. Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img.antpedia.com [img.antpedia.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Busan 40
For Researchers, Scientists, and Drug Development Professionals
Introduction
Busan 40, chemically known as Potassium N-hydroxymethyl-N-methyl dithiocarbamate, is a broad-spectrum biocide utilized in various industrial applications to prevent microbial growth.[1] Its efficacy against a wide range of bacteria and fungi makes it a valuable preservative in products such as paints, coatings, and adhesives.[1] The primary mechanism of action of this compound involves the disruption of cellular functions in microorganisms by inhibiting enzyme activity and interfering with metabolic processes, ultimately leading to cell death.[1]
These application notes provide a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is a critical parameter for assessing the antimicrobial efficacy of a compound and for establishing effective dosages in various applications. The following sections detail the necessary protocols, data presentation, and a visualization of the experimental workflow.
General Mechanism of Action of Dithiocarbamates
Dithiocarbamates, the chemical class to which this compound belongs, exert their antimicrobial effects through multiple mechanisms, primarily by targeting essential cellular processes. A key mechanism is the inhibition of metalloenzymes, which are critical for microbial survival.
Data Presentation: Representative MIC Values
| Microorganism | Type | Representative MIC Range (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 10 - 100 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 - 250 |
| Staphylococcus aureus | Gram-positive Bacteria | 5 - 50 |
| Bacillus subtilis | Gram-positive Bacteria | 1 - 20 |
| Aspergillus niger | Fungus (Mold) | 20 - 200 |
| Candida albicans | Fungus (Yeast) | 10 - 100 |
| Saccharomyces cerevisiae | Fungus (Yeast) | 5 - 75 |
Experimental Protocols
The following protocols are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of antimicrobial agents.
Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is suitable for both bacteria and fungi.
Materials:
-
This compound (Potassium N-hydroxymethyl-N-methyl dithiocarbamate)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Sterile diluent (e.g., sterile water or saline)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent. The choice of solvent should not affect microbial growth.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Mix the contents of the first well and transfer 100 µL to the second well.
-
Continue this serial dilution process down the row, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no this compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.
Agar Dilution Method
This method is an alternative for determining the MIC, particularly for bacteria.
Materials:
-
This compound
-
Sterile agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound.
-
Melt the agar medium and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the prepared microbial suspension using a multipoint replicator.
-
Controls: Include a growth control plate with no this compound.
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution method.
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental step in evaluating the antimicrobial properties of this compound. The protocols provided in these application notes offer a standardized approach for obtaining reliable and reproducible MIC data. This information is essential for researchers and professionals in the development and application of products containing this compound to ensure effective microbial control. It is recommended that these protocols be adapted as necessary for specific laboratory conditions and microbial strains of interest.
References
Application Notes and Protocols for Busan 40 in Aqueous-Based Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Busan 40 as a preservative for aqueous-based products. The information is intended to guide researchers, scientists, and drug development professionals in the effective application and evaluation of this broad-spectrum antimicrobial agent.
Introduction to this compound
This compound is a widely used industrial biocide with the active ingredient Potassium N-hydroxymethyl-N-methyldithiocarbamate. It is recognized for its efficacy against a broad spectrum of microorganisms, including bacteria and fungi, making it a valuable preservative for maintaining the integrity and longevity of water-based products. Common applications include paints, coatings, adhesives, and use in pulp and paper mills.
The antimicrobial activity of this compound is attributed to its ability to disrupt essential cellular functions in microorganisms. As a dithiocarbamate, its mechanism of action involves the inhibition of key enzymes and interference with metabolic processes, ultimately leading to cell death.
Antimicrobial Efficacy
This compound exhibits a broad spectrum of activity against common spoilage microorganisms. While specific Minimum Inhibitory Concentration (MIC) data from public literature is limited, the following table provides an illustrative template for expected efficacy against representative bacterial and fungal species. Actual efficacy will vary depending on the formulation, pH, and presence of interfering substances.
Table 1: Illustrative Antimicrobial Efficacy of this compound (Potassium N-hydroxymethyl-N-methyldithiocarbamate)
| Test Organism | Type | Typical Effective Use Concentration Range (%)* |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.05 - 0.25 |
| Escherichia coli | Gram-negative Bacteria | 0.05 - 0.25 |
| Staphylococcus aureus | Gram-positive Bacteria | 0.05 - 0.25 |
| Aspergillus brasiliensis (formerly A. niger) | Fungus (Mold) | 0.10 - 0.50 |
| Candida albicans | Fungus (Yeast) | 0.10 - 0.50 |
*Note: These are typical concentration ranges. It is crucial to determine the optimal concentration for each specific formulation through efficacy testing.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a specific microorganism.
Materials:
-
This compound solution of known concentration
-
Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Microorganism culture in log phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound solution in the appropriate sterile broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35°C for 18-24 hours for bacteria; 25°C for 48-72 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Protocol for Preservative Efficacy Testing (Challenge Test)
This protocol is a generalized method to evaluate the effectiveness of this compound in a specific aqueous-based formulation. This test challenges the preserved product with a known concentration of microorganisms.
Materials:
-
Test formulation containing this compound at a specific concentration
-
Control formulation (without this compound)
-
Cultures of relevant test microorganisms (e.g., P. aeruginosa, S. aureus, A. brasiliensis, C. albicans)
-
Sterile saline solution
-
Sterile containers for the test
-
Plating media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
Procedure:
-
Product Inoculation: Inoculate separate samples of the test and control formulations with a standardized suspension of each test microorganism to achieve a final concentration of approximately 10^5 to 10^6 CFU/mL or g of the product.
-
Incubation: Store the inoculated samples at a specified temperature (e.g., 20-25°C) and protected from light.
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions in sterile saline and plate onto the appropriate agar medium.
-
Colony Counting: Incubate the plates under appropriate conditions and count the number of viable microorganisms (CFU/mL or g).
-
Evaluation: Compare the microbial counts in the preserved product to the control and the initial inoculum level. A significant reduction in microbial count over time indicates effective preservation.
Visualizations
General Mechanism of Action for Dithiocarbamates
Dithiocarbamates, the chemical class to which this compound belongs, exert their antimicrobial effect through multiple mechanisms, primarily by disrupting key cellular processes.
Caption: General antimicrobial mechanism of dithiocarbamates like this compound.
Experimental Workflow for Preservative Efficacy Testing
The following workflow illustrates the key steps involved in a preservative challenge test to evaluate the efficacy of this compound in a product formulation.
Caption: Workflow for a preservative efficacy (challenge) test.
Conclusion
This compound is an effective broad-spectrum preservative for a variety of aqueous-based products. Proper evaluation through standardized testing protocols, such as MIC determination and preservative challenge tests, is essential to determine the optimal concentration for specific formulations and ensure adequate protection against microbial contamination. The provided protocols and visualizations serve as a guide for researchers and formulators in the effective application of this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Busan 40 Instability in Alkaline Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Busan 40 in alkaline solutions. The information is tailored for experimental settings, offering practical guidance to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in alkaline solutions a concern?
A1: this compound is the commercial name for the chemical compound Potassium N-hydroxymethyl-N-methyldithiocarbamate. It is a dithiocarbamate-based biocide. While dithiocarbamates can exhibit increased stability in alkaline environments (pH > 9) compared to acidic conditions, they are generally unstable molecules. In aqueous alkaline solutions, this compound can undergo degradation, which can impact its efficacy and potentially introduce confounding variables into experiments. One of the primary concerns is the potential formation of cyanide salts when the product comes into contact with a strong alkali.
Q2: What are the primary degradation products of this compound in alkaline solutions?
A2: The primary degradation of N-methyldithiocarbamates, such as the core structure of this compound, in aqueous solutions leads to the formation of methyl isothiocyanate (MITC) and carbon disulfide (CS₂). The decomposition process can be influenced by factors like pH, temperature, and the presence of other reactive species in the solution.
Q3: How quickly does this compound degrade in alkaline solutions?
A3: Currently, there is a lack of specific public data on the precise degradation kinetics (e.g., half-life) of this compound at various alkaline pH levels and temperatures. However, it is known that the degradation of similar dithiocarbamates can be rapid, especially when diluted in aqueous solutions. Therefore, it is crucial to prepare fresh solutions and use them promptly.
Q4: Can the degradation of this compound interfere with my biological experiments?
A4: Yes. Both this compound itself and its degradation products, such as isothiocyanates, have the potential to interact with cellular signaling pathways. Dithiocarbamates have been shown to modulate pathways like MAP kinase and NF-κB.[1] Isothiocyanates, a likely degradation product, have also been demonstrated to inhibit the NF-κB signaling pathway and affect the MAP kinase pathway.[1][2] This interference could lead to off-target effects and misinterpretation of experimental results.
Q5: Are there any visual indicators of this compound degradation?
A5: While not definitive, the formation of precipitates or a change in the solution's color or odor could indicate degradation. However, significant degradation can occur without obvious visual cues. Therefore, relying on analytical methods for assessing stability is recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in alkaline solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound leading to variable active compound concentration. | Prepare fresh this compound solutions immediately before each experiment. Avoid storing stock solutions, especially at room temperature. If storage is unavoidable, store at 2-8°C for a short period, but validate stability for your specific conditions. |
| Unexpected biological effects or cytotoxicity | Interference from this compound or its degradation products (e.g., MITC) with cellular signaling pathways. | Run appropriate controls, including a vehicle control and a control with degraded this compound (if safely possible and characterized) to distinguish between the effects of the parent compound and its byproducts. Consider purifying the this compound solution if impurities are suspected. |
| Precipitate formation in the solution | Formation of insoluble degradation products or reaction with components of the experimental medium. | Increase the alkalinity of the solution to pH 10 or higher, as some dithiocarbamates show improved stability at higher pH. However, be mindful of the compatibility of high pH with your experimental system. Consider using a stabilizing agent (see Experimental Protocols). |
| Loss of this compound activity over a short period | Rapid decomposition in the aqueous alkaline environment. | Minimize the time between solution preparation and use. If possible, perform experiments at lower temperatures to slow down the degradation rate. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol provides a general guideline for preparing a more stable this compound solution for research applications. Note: Optimization for your specific application is recommended.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium hydroxide (NaOH) or other suitable base
-
Stabilizing agent (e.g., Sodium Acetate)
-
Calibrated pH meter
-
Sterile, amber glass vials
Procedure:
-
Prepare the Alkaline Buffer:
-
Prepare a buffer solution at the desired alkaline pH (e.g., pH 10) using high-purity water and NaOH.
-
For stabilization, consider adding a stabilizing agent like sodium acetate to the buffer. The optimal concentration of the stabilizer should be determined empirically but can start in the low millimolar range.
-
-
Dissolve this compound:
-
Immediately before use, weigh the required amount of this compound.
-
Dissolve the this compound in the prepared alkaline buffer.
-
Gently mix the solution until the this compound is completely dissolved. Avoid vigorous vortexing which can introduce oxygen and accelerate degradation.
-
-
pH Adjustment and Final Volume:
-
Verify the final pH of the this compound solution and adjust if necessary using a small amount of dilute NaOH or a suitable acid that is compatible with your experiment.
-
Bring the solution to the final desired volume with the alkaline buffer.
-
-
Storage and Use:
-
Use the solution immediately.
-
If short-term storage is absolutely necessary, store the solution in a tightly sealed amber glass vial at 2-8°C and protect it from light. Conduct stability tests to determine the acceptable storage duration for your specific experimental needs.
-
Protocol for Monitoring this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in your experimental solutions using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at a slightly acidic to neutral pH, compatible with the column) and an organic solvent like acetonitrile or methanol. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dithiocarbamates typically have a UV absorbance maximum around 280 nm. This should be confirmed by scanning the UV spectrum of a fresh this compound solution.
-
Injection Volume: 20 µL
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of known concentrations of freshly dissolved this compound in the chosen alkaline buffer.
-
Inject each standard onto the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after preparing your experimental this compound solution, take an aliquot.
-
If necessary, dilute the aliquot with the mobile phase to fall within the range of your calibration curve.
-
Inject the sample onto the HPLC and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.
Caption: Potential interference of this compound and its degradation products with cellular signaling pathways.
References
- 1. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK pathway signals telomerase modulation in response to isothiocyanate-induced DNA damage of human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of Busan 40 in paint formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and formulation chemists working with Busan 40 (and its active ingredient, 3-iodo-2-propynyl-butyl carbamate or IPBC) in paint and coating formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in our paint formulations?
A1: this compound is a trade name for a preservative, of which the active ingredient is 3-iodo-2-propynyl-butyl carbamate (IPBC). It is a highly effective, broad-spectrum fungicide used as a dry-film preservative in both water-based and solvent-based paints and coatings.[1] Its primary function is to prevent the growth of fungi and algae on the surface of the cured paint, thereby protecting the coating from discoloration and degradation.[1]
Q2: We've observed a yellowing of our white paint formulation over time. Could this compound be the cause?
A2: Yes, the degradation of IPBC can lead to the formation of yellow or brown by-products, which can cause discoloration in paint formulations, particularly in light-colored or white paints.[2] This degradation can be initiated by exposure to high temperatures or sunlight (UV radiation).[2][3]
Q3: What are the primary factors that lead to the degradation of this compound in a paint formulation?
A3: The primary factors contributing to the degradation of this compound (IPBC) are:
-
High Temperature: IPBC begins to thermally degrade at temperatures as low as 70°C, with the rate of degradation increasing significantly at higher temperatures.[4][5][6] Prolonged storage at elevated temperatures should be avoided.
-
Alkaline pH: IPBC is stable in acidic to neutral pH conditions but will hydrolyze and degrade in alkaline environments.[3]
-
UV Exposure: Exposure to sunlight can cause the photodegradation of IPBC, which may also contribute to the yellowing of the paint film.[3]
-
Chemical Incompatibility: Strong acids, bases, and oxidizing or reducing agents can react with and degrade IPBC.[7]
-
Leaching: Due to its moderate water solubility, IPBC can leach out of the paint film when exposed to moisture, which reduces its long-term efficacy.[3]
Q4: What is the expected shelf-life of this compound in our paint formulation under normal storage conditions?
A4: The shelf-life of this compound within a paint formulation is highly dependent on the specific formulation matrix and storage conditions. IPBC is known to have lower stability in the wet stage of paint.[3] To maximize its stability, it is crucial to maintain a stable temperature (ideally room temperature, 20-25°C), protect it from direct sunlight, and ensure the pH of the formulation is not highly alkaline.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of antifungal efficacy in aged paint samples. | Degradation of this compound (IPBC) due to high-temperature storage. | 1. Verify storage temperatures have not exceeded 70°C.[4][6]2. Implement controlled-temperature storage for raw materials and finished products.3. Quantify IPBC concentration using HPLC to confirm degradation. |
| Leaching of IPBC from the paint film. | 1. Consider co-formulating with a less leachable biocide, such as propiconazole, to improve the longevity of the preservative system.[3]2. Evaluate encapsulated IPBC technologies, which offer controlled release and enhanced resistance to leaching.[8] | |
| Alkaline hydrolysis of IPBC. | 1. Measure the pH of the paint formulation. If it is in the alkaline range, this could be the cause of degradation.[3]2. If possible for your formulation, adjust the pH to a neutral or slightly acidic range.3. If an alkaline pH is necessary, consider a different or supplementary preservative that is stable at higher pH values. | |
| Yellowing or discoloration of the paint film. | UV degradation of IPBC. | 1. Incorporate UV absorbers or hindered amine light stabilizers (HALS) into your formulation to protect the IPBC from photodegradation.2. Consider using microencapsulated IPBC, which has shown reduced yellowing upon UV exposure.[8] |
| Thermal degradation of IPBC. | 1. Review the manufacturing process to ensure IPBC is not added to hot paint.[3]2. Confirm that storage and transportation temperatures are controlled. | |
| Inconsistent performance of the preservative. | Incompatibility with other formulation components. | 1. Review the full formulation for strong oxidizing or reducing agents, or highly acidic/basic components that could be reacting with the IPBC.[7]2. Conduct compatibility studies with individual raw materials and the IPBC. |
| Crystallization of IPBC in aqueous formulations. | 1. For aqueous systems, ensure the dispersion of IPBC is stable. Poor dispersion can lead to crystal growth and sedimentation.[9]2. Utilize appropriate surfactants and thickeners, like xanthan gum, to maintain a stable dispersion.[9] |
Quantitative Data Summary
Table 1: Thermal Degradation of IPBC
| Temperature (°C) | Time to 20% Degradation (approx.) |
| 80 | 20 hours |
| 110 | 2 hours |
| 120 | < 2 hours |
| 140 | < 1 hour |
Data synthesized from studies on the thermal degradation kinetics of IPBC, which follows a first-order reaction. The retention rate of IPBC dropped to 80.2% after 2 hours at 110°C and to 59.2% after 2 hours at 120°C. At 140°C, the retention rate was only 5.1% after 1 hour.[4][6]
Experimental Protocols
1. Quantification of IPBC in Paint Formulations via HPLC-MS
-
Objective: To accurately determine the concentration of IPBC in a liquid paint sample.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the paint sample into a 50 mL volumetric flask.
-
Add a methanol/water mixture (e.g., 80:20 v/v) to the flask and sonicate for 30 minutes to extract the IPBC.
-
Allow the solution to cool to room temperature and then dilute to the mark with the methanol/water mixture.
-
Centrifuge a portion of the extract to separate any precipitated paint solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Selected Ion Monitoring (SIM) for the specific m/z ratio of IPBC.
-
-
Quantification:
-
Prepare a calibration curve using certified IPBC reference standards.
-
Calculate the concentration of IPBC in the paint sample by comparing its peak area to the calibration curve.
-
-
This protocol is a general guideline; specific parameters may need to be optimized based on the instrumentation and paint matrix.[10][11]
2. Analysis of IPBC by Gas Chromatography with Electron Capture Detector (GC-ECD)
-
Objective: To provide a cost-effective alternative to LC-MS for the quantification of IPBC, accounting for its thermal lability.
-
Methodology:
-
Sample Preparation:
-
Dissolve a known weight of the cosmetic or paint sample in a suitable solvent mixture, such as toluene/isopropyl alcohol.
-
Perform dilutions as necessary to bring the IPBC concentration within the calibration range.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD).
-
An injector capable of pulsed splitless injection.
-
-
GC Conditions:
-
Injection Technique: Pulsed splitless injection is crucial to minimize the thermal degradation of IPBC in the hot injector.
-
Injector Temperature: Optimized to be as low as possible while still ensuring efficient volatilization.
-
Column: A suitable capillary column for pesticide analysis.
-
Carrier Gas: High-purity nitrogen or helium.
-
-
Quantification:
-
Develop a calibration curve with IPBC standards.
-
The high sensitivity of the ECD allows for the detection of low concentrations of the halogenated IPBC molecule.
-
-
This method has been successfully adapted for the analysis of IPBC in cosmetic formulations and can be applied to paint analysis with appropriate validation.[12][13]
Visualizations
Caption: Degradation pathway of IPBC under various environmental stressors.
References
- 1. Paint That Lasts for Us - Fungicides in Coatings [ulprospector.ul.com]
- 2. JP5226171B2 - Liquid composition of IPBC in polyethylene glycol, polypropylene glycol or polypropylene glycol glyceryl ester - Google Patents [patents.google.com]
- 3. coatingsworld.com [coatingsworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pcimag.com [pcimag.com]
- 9. US20230157295A1 - Stable Aqueous IPBC Dispersions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of iodopropynyl butylcarbamate in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Busan 40 Efficacy in High-Temperature Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the efficacy of Busan 40 in high-temperature environments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary active ingredient in this compound and how does it work?
A1: this compound is a broad-spectrum biocide.[1] Its primary active ingredient is Metam-potassium (potassium N-methyldithiocarbamate).[1] This compound functions by inhibiting the enzymatic activity and metabolic processes of microorganisms, ultimately leading to cell death.[2] It is effective against a wide range of bacteria and fungi, making it suitable for various industrial applications where microbial contamination is a concern.[1][2]
Q2: What are the main factors that can reduce the efficacy of this compound at elevated temperatures?
A2: The primary factors include:
-
Thermal Decomposition: The active ingredient, a dithiocarbamate, can degrade at high temperatures, forming less effective or inactive byproducts.
-
Increased Volatility: At higher temperatures, there may be an increased potential for the active ingredient to volatilize, reducing its concentration in the system.
-
Interactions with Other Chemicals: The reactivity of this compound with other components in the formulation or industrial process may be accelerated at higher temperatures, leading to a loss of active ingredient.
-
pH Shifts: Temperature can influence the pH of the system, which in turn can affect the stability and biocidal activity of the dithiocarbamate.
Q3: What is the recommended storage temperature for this compound?
A3: It is recommended to store this compound at room temperature, typically between 20 - 25 °C (68 - 77 °F).[3] Exposure to high temperatures during storage can lead to degradation of the active ingredient before it is even used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced biocidal efficacy in a high-temperature process. | Thermal degradation of the active ingredient. | 1. Verify the process temperature is within the recommended operational limits for this compound. 2. Consider a staged addition of this compound at a point in the process with a lower temperature, if possible. 3. Evaluate the use of a more heat-stable biocide if the process temperature cannot be altered. |
| Chemical incompatibility. | 1. Review the chemical composition of your system. 2. Conduct compatibility testing of this compound with individual components at the operational temperature. 3. Consult with the manufacturer for known incompatibilities. | |
| Sub-optimal pH. | 1. Measure the pH of the system at the operating temperature. 2. Adjust the pH to the optimal range for this compound efficacy, if compatible with your process. | |
| Inconsistent performance between batches. | Variability in process temperature. | 1. Implement stricter temperature monitoring and control during the process. 2. Investigate potential hot spots in the system. |
| Inaccurate dosing. | 1. Calibrate dosing pumps and equipment regularly. 2. Verify the concentration of the this compound stock solution. | |
| Unusual odors or changes in product appearance. | Degradation byproducts. | 1. This may indicate significant thermal decomposition. 2. Immediately review the process temperature and storage conditions of this compound. 3. Consider analytical testing to identify the degradation products. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To determine the rate of degradation of this compound at a specific high temperature.
Methodology:
-
Prepare a stock solution of this compound of known concentration in a relevant buffer or process fluid.
-
Dispense aliquots of the solution into sealed, temperature-resistant vials.
-
Place the vials in a calibrated incubator or water bath set to the desired high temperature (e.g., 60°C, 80°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately cool it in an ice bath to quench any further degradation.
-
Analyze the concentration of the active ingredient (Metam-potassium) in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the active ingredient versus time to determine the degradation kinetics.
Protocol 2: Efficacy Testing at Elevated Temperatures
Objective: To evaluate the minimum inhibitory concentration (MIC) of this compound against a target microorganism at a high temperature.
Methodology:
-
Prepare a series of dilutions of this compound in a suitable liquid growth medium.
-
Inoculate each dilution with a standardized suspension of the target microorganism (e.g., Pseudomonas aeruginosa, Aspergillus niger).
-
Include positive (no biocide) and negative (no microorganism) controls.
-
Incubate the cultures at the desired high temperature (e.g., 50°C) for a specified period (e.g., 24-48 hours).
-
Visually inspect the cultures for microbial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
For quantitative results, plate dilutions from each tube onto agar plates and incubate at an optimal growth temperature to determine the number of viable microorganisms.
Data Presentation
Table 1: Hypothetical Thermal Degradation of this compound Active Ingredient
| Temperature (°C) | Time (hours) | Remaining Active Ingredient (%) |
| 40 | 24 | 95 |
| 60 | 24 | 70 |
| 80 | 24 | 35 |
Table 2: Example MIC Values of this compound at Different Temperatures
| Microorganism | MIC at 30°C (ppm) | MIC at 50°C (ppm) |
| E. coli | 50 | 75 |
| S. aureus | 40 | 60 |
| A. niger | 120 | 180 |
Visualizations
Caption: Factors leading to reduced efficacy of this compound.
Caption: A logical workflow for troubleshooting this compound efficacy issues.
References
Technical Support Center: Addressing Microbial Resistance to Potassium N-hydroxymethyl-N-methyl dithiocarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium N-hydroxymethyl-N-methyl dithiocarbamate. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success and address challenges related to microbial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for Potassium N-hydroxymethyl-N-methyl dithiocarbamate?
A1: Potassium N-hydroxymethyl-N-methyl dithiocarbamate belongs to the dithiocarbamate class of compounds. Their antimicrobial activity is primarily attributed to their ability to act as enzyme inhibitors. They can chelate metal ions that are essential for the catalytic activity of various microbial enzymes. Key targets include metallo-β-lactamases and carbonic anhydrases, disrupting essential cellular processes in bacteria and fungi.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for Potassium N-hydroxymethyl-N-methyl dithiocarbamate in my experiments. What could be the cause?
A2: Inconsistent MIC values can arise from several factors related to the compound's stability and experimental conditions. Dithiocarbamates can be unstable in acidic environments and their stability can be influenced by the composition of the culture medium. For instance, the concentration of metal ions, such as zinc, in Mueller-Hinton Broth can vary between manufacturers and even between lots, which can affect the activity of this metal-chelating compound. Ensure you are using a consistent and well-characterized batch of media. Also, verify the freshness of your compound stock solution, as dithiocarbamates can degrade over time.
Q3: Is Potassium N-hydroxymethyl-N-methyl dithiocarbamate effective against a broad spectrum of microbes?
A3: Dithiocarbamates, as a class, have demonstrated broad-spectrum activity against bacteria and fungi. However, the specific efficacy of Potassium N-hydroxymethyl-N-methyl dithiocarbamate can vary between different microbial species. It is recommended to perform initial screening against a panel of relevant organisms to determine its specific spectrum of activity for your application.
Q4: Can microbes develop resistance to Potassium N-hydroxymethyl-N-methyl dithiocarbamate?
A4: Yes, microbial resistance to dithiocarbamates is possible. Common mechanisms of resistance to metal-binding compounds include reduced drug uptake, active efflux of the compound out of the cell, and enzymatic detoxification. The upregulation of efflux pumps is a significant mechanism of resistance to many antimicrobial agents. Additionally, intracellular sequestration of the compound by metal-binding proteins like metallothioneins can also contribute to resistance.
Q5: How can I overcome or mitigate resistance to Potassium N-hydroxymethyl-N-methyl dithiocarbamate in my experiments?
A5: A promising strategy to combat resistance is the use of combination therapy. Combining Potassium N-hydroxymethyl-N-methyl dithiocarbamate with other antimicrobial agents, such as conventional antibiotics, can create a synergistic effect. This approach can lower the required concentration of each compound and potentially circumvent resistance mechanisms. For example, dithiocarbamates have been shown to restore the activity of meropenem against metallo-β-lactamase producing bacteria. A checkerboard assay is a standard method to evaluate synergistic interactions.
Troubleshooting Guides
Problem: Precipitation of the compound in the growth medium.
Question: I am observing a precipitate after adding my Potassium N-hydroxymethyl-N-methyl dithiocarbamate stock solution to the Mueller-Hinton broth. How can I resolve this?
Answer:
-
Solvent and Concentration: Ensure that the final concentration of the solvent used to dissolve your compound (e.g., DMSO) is not exceeding the recommended tolerance for the microbial species being tested (typically ≤1% v/v). High solvent concentrations can cause precipitation.
-
pH of the Medium: Dithiocarbamates can be unstable in acidic conditions. Check the pH of your Mueller-Hinton broth. If it is acidic, consider buffering the medium to a neutral pH.
-
Compound Solubility: Potassium N-hydroxymethyl-N-methyl dithiocarbamate is soluble in water. If you are using a different solvent, ensure the compound is fully dissolved before adding it to the aqueous medium. Prepare fresh stock solutions for each experiment to minimize degradation and precipitation.
-
Media Components: Certain components of the media might interact with the compound. If the problem persists, you could try a different type of growth medium, ensuring it still supports robust microbial growth.
Problem: High variability in antimicrobial susceptibility testing results.
Question: My MIC results for Potassium N-hydroxymethyl-N-methyl dithiocarbamate vary significantly between experimental repeats. What steps can I take to improve consistency?
Answer:
-
Standardize Inoculum Preparation: Ensure that the bacterial or fungal inoculum is prepared consistently for each experiment, adhering to standard protocols such as adjusting the turbidity to a 0.5 McFarland standard.
-
Consistent Media: As mentioned in the FAQs, variations in media composition, especially ion concentrations, can affect the compound's activity. Use the same brand and lot of Mueller-Hinton broth for all related experiments if possible.
-
Compound Stability: Prepare fresh stock solutions of Potassium N-hydroxymethyl-N-methyl dithiocarbamate for each experiment. The compound can degrade upon storage, even when frozen. Store the compound under nitrogen at low temperatures as recommended.
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., aerobic, anaerobic) as these can influence both microbial growth and compound stability.
-
Handling and Storage: Handle the compound in accordance with the safety data sheet (SDS) to avoid degradation due to light or air exposure. Store in a cool, dry, and well-ventilated place.
Quantitative Data
The following table summarizes the available quantitative data on the antimicrobial activity of Potassium N-hydroxymethyl-N-methyl dithiocarbamate.
| Microorganism | Assay Type | Concentration (ppm) | Percent Kill | pH | Contact Time (hours) | Reference |
| Aerobacter aerogenes | Pulp-substrate | 10 | 0 | 5.5 | 18 | |
| Aerobacter aerogenes | Pulp-substrate | 25 | 100 | 5.5 | 18 | |
| Aerobacter aerogenes | Pulp-substrate | 50 | 100 | 5.5 | 18 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a general guideline and may need to be optimized for your specific microbial strain and laboratory conditions.
Materials:
-
Potassium N-hydroxymethyl-N-methyl dithiocarbamate
-
Appropriate solvent (e.g., sterile deionized water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Sterile pipette tips and reservoirs
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Potassium N-hydroxymethyl-N-methyl dithiocarbamate in the chosen solvent at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Prepare Inoculum: From a fresh culture, prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. Typically, this involves adding 100 µL of CAMHB to wells 2 through 12. Then, add 200 µL of the working stock solution of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to well 10. Discard 100 µL from well 10. Well 11 should contain CAMHB with no compound (growth control), and well 12 should contain uninoculated CAMHB (sterility control).
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to assess the synergistic effect of Potassium N-hydroxymethyl-N-methyl dithiocarbamate with another antimicrobial agent.
Materials:
-
Potassium N-hydroxymethyl-N-methyl dithiocarbamate (Drug A)
-
Second antimicrobial agent (Drug B)
-
All materials listed in Protocol 1
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both Drug A and Drug B at concentrations four times the highest desired concentration in the plate.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, create serial dilutions of Drug A.
-
Along the y-axis, create serial dilutions of Drug B.
-
The result is a matrix of wells containing various combinations of concentrations of the two drugs.
-
Include wells with each drug alone (for MIC determination of individual agents) and a growth control well (no drugs).
-
-
Inoculation: Inoculate all wells (except the sterility control) with the microbial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizations
Optimization of Busan 40 concentration for specific industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and optimization of Busan 40 for various industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an industrial biocide used to control the growth of bacteria and fungi in a variety of water-based products.[1][2] Its active ingredient is Potassium N-hydroxymethyl-N-methyldithiocarbamate or Metam-Potassium.[1][2] Common applications include preservation of paints, coatings, adhesives, and use in pulp and paper mill systems to prevent microbial growth and slime formation.[1][2]
Q2: What is the mode of action of this compound?
A2: The biocidal activity of this compound is attributed to its active ingredient, a dithiocarbamate. Dithiocarbamates act by disrupting essential cellular functions in microorganisms.[2] They are known to be potent inhibitors of various enzymes critical for microbial metabolism. This inhibition is often achieved through the chelation of metal ions that are essential cofactors for these enzymes, ultimately leading to cell death.[3]
Q3: What are the initial recommended concentrations for this compound in different applications?
A3: The optimal concentration of this compound can vary significantly depending on the specific application, the level of microbial contamination, and the chemical matrix of the product. It is crucial to perform optimization studies for each specific system. However, based on typical use levels for dithiocarbamate biocides, the following ranges can be used as a starting point for experimentation:
| Application | Recommended Starting Concentration (ppm of active ingredient) |
| Paints & Coatings | 500 - 2000 |
| Adhesives | 500 - 1500 |
| Pulp & Paper (Slime Control) | 50 - 150 (based on dry stock weight) |
| Wood Preservation | 1000 - 3000 |
Note: These are general guidelines. Always consult the product's technical data sheet and perform your own efficacy testing.
Q4: Is this compound compatible with other additives in my formulation?
A4: Dithiocarbamates can be incompatible with strong oxidizing and reducing agents. They can also react with certain metal ions, which may affect their stability and efficacy. It is essential to conduct compatibility studies with other components in your formulation, such as emulsifiers, surfactants, and pigments, before large-scale implementation.
Q5: What are the signs of degradation of this compound?
A5: Dithiocarbamates can decompose under certain conditions, such as extreme pH or temperature.[4] Signs of degradation may include a change in color, the formation of precipitates, or a decrease in biocidal efficacy. The decomposition of some dithiocarbamates can release byproducts like carbon disulfide.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the application of this compound.
Problem 1: Poor Biocidal Efficacy (Persistent Microbial Growth)
Caption: Troubleshooting workflow for poor biocidal efficacy.
| Possible Cause | Suggested Solution |
| Incorrect Dosage | Verify calculations and ensure the correct amount of this compound was added. Consider a step-wise increase in concentration. |
| pH Incompatibility | Measure the pH of your system. Dithiocarbamates have an optimal pH range for stability and efficacy. Adjust the pH if necessary. |
| Chemical Incompatibility | Review your formulation for strong oxidizing or reducing agents. Conduct compatibility tests by adding this compound to individual components. |
| High Initial Bioburden | The initial microbial load may be too high for the current dosage. Consider a pre-treatment step to reduce the initial contamination before adding this compound. |
| Microbial Resistance | While less common with broad-spectrum biocides, consider the possibility of resistant strains. A microbial analysis may be necessary. |
| Biocide Degradation | Ensure proper storage of this compound and your final product. Avoid exposure to extreme temperatures or UV light. |
Problem 2: Undesirable Changes in Product Properties (e.g., color, viscosity)
Caption: Troubleshooting workflow for product property changes.
| Possible Cause | Suggested Solution |
| Interaction with Pigments or Fillers | Some components can interact with dithiocarbamates. Prepare small batches with and without this compound to isolate the cause. |
| High Concentration | An excessively high concentration of the biocide might affect the physical properties of the final product. Re-evaluate the optimal dosage. |
| Incorrect Order of Addition | The sequence of adding ingredients during formulation can be critical. Try adding this compound at a different stage of the manufacturing process. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is designed to determine the lowest concentration of this compound that will inhibit the visible growth of a target microorganism.
Materials:
-
This compound stock solution of known concentration.
-
Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Microorganism culture.
-
Sterile 96-well microtiter plates.
-
Pipettes and sterile tips.
-
Incubator.
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism, no biocide) and negative (no microorganism) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Visually inspect the wells for turbidity (bacterial growth) or fungal growth. The MIC is the lowest concentration of this compound at which no growth is observed.
Caption: Experimental workflow for MIC determination.
Protocol 2: Challenge Test for Preservative Efficacy
This protocol evaluates the effectiveness of this compound in a finished product over time when repeatedly challenged with microorganisms.
Materials:
-
Final product samples containing varying concentrations of this compound.
-
Control sample (no biocide).
-
Mixed culture of relevant bacteria and fungi.
-
Sterile containers.
-
Incubator.
Procedure:
-
Dispense equal amounts of the product samples into sterile containers.
-
Inoculate each sample with the mixed microbial culture at a known concentration.
-
Store the samples at a specified temperature (e.g., room temperature or elevated temperature to accelerate aging).
-
At regular intervals (e.g., 7, 14, 21, and 28 days), take an aliquot from each sample and perform a plate count to determine the number of viable microorganisms.
-
Re-inoculate the samples after each sampling point to simulate repeated contamination.
-
The preservative is considered effective if there is a significant reduction in the microbial count over time and it prevents the proliferation of subsequent inoculations.
Signaling Pathway and Mode of Action
Caption: Simplified mode of action for dithiocarbamate biocides.
References
- 1. SDDC (SODIUM DIMETHYLDITHIOCARBAMATE) - Ataman Kimya [atamanchemicals.com]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POTASSIUM N-METHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Strategies to Reduce the Environmental Impact of Busan 40
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the environmental impact of Busan 40 (Potassium N-hydroxymethyl-N-methyl dithiocarbamate) and related dithiocarbamate compounds during experimental procedures.
Environmental Impact Overview
This compound, a dithiocarbamate-based biocide, is utilized for its potent antimicrobial properties in various industrial applications.[1] However, its use raises environmental concerns due to its toxicity to non-target organisms, particularly aquatic life, and the formation of hazardous degradation products.[1][2] The primary active ingredient, metam-potassium, readily decomposes in the environment, especially in water, to form methyl isothiocyanate (MITC), a volatile and toxic fumigant.[3][4]
Key Environmental Concerns:
-
Aquatic Toxicity: Dithiocarbamates are known to be toxic to fish, daphnids, and algae.[2]
-
Formation of Toxic Byproducts: Degradation of this compound can lead to the formation of harmful compounds such as methyl isothiocyanate (MITC) and carbon disulfide (CS2).[3][5][6]
-
Persistence and Mobility: While generally having low to moderate mobility in soils, dithiocarbamates can adsorb to sediments in aquatic environments.[5] Their persistence is influenced by environmental factors like pH, temperature, and sunlight.
Quantitative Data Summary
The following tables summarize the available quantitative data on the ecotoxicity and environmental fate of dithiocarbamates, with a focus on metam-potassium as a close analog to the active component of this compound.
Table 1: Aquatic Toxicity of Metam-Potassium
| Organism | Endpoint | Concentration (ppm) | Toxicity Category | Reference |
| Daphnia magna (Water flea) | EC50 | 0.035 | Very Highly Toxic | U.S. Fish and Wildlife Service (1986) as cited in Environmental Fate and Ecological Risk Assessment for the Existing Uses of Metam-sodium, EPA |
| Daphnia magna (Water flea) | LC50 | 6.34 | Moderately Toxic | Ward (1993) as cited in Environmental Fate and Ecological Risk Assessment for the Existing Uses of Metam-sodium, EPA |
| Rainbow Trout | LC50 | - | - | A non-guideline study was deemed invalid by the EPA. |
Table 2: Environmental Fate Characteristics of Dithiocarbamates
| Parameter | Value | Significance | Reference |
| Soil Organic Carbon Partition Coefficient (Koc) | 240 - 1159 | Indicates low to moderate mobility in soil, with a tendency to adsorb to organic matter. | Sci-Hub, "Dithiocarbamates" |
| Bioconcentration Factor (BCF) | 3 - 90 | Suggests a low potential for accumulation in aquatic organisms. | Sci-Hub, "Dithiocarbamates" |
| Degradation | Relatively rapid via photolysis and/or hydrolysis. | The persistence in the environment is generally low, but degradation can produce toxic byproducts. The rate is influenced by pH, temperature, and microbial activity. | Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control, Sci-Hub |
Experimental Protocols to Reduce Environmental Impact
This section provides detailed methodologies for key experiments aimed at mitigating the environmental impact of this compound.
Bioremediation of Dithiocarbamate-Contaminated Water
Objective: To degrade this compound in aqueous solutions using a microbial consortium dominated by Pseudomonas species.
Workflow Diagram:
Methodology:
-
Microorganism Preparation:
-
Obtain a pure culture of a Pseudomonas species known for pesticide degradation (e.g., Pseudomonas fluorescens).
-
Prepare a nutrient broth medium (e.g., Luria-Bertani broth).
-
Inoculate the broth with the Pseudomonas culture and incubate at 30°C with shaking (150 rpm) for 24-48 hours, or until a dense culture is obtained.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend the pellet in a sterile phosphate buffer (pH 7.0) to a desired cell density (e.g., 10^8 cells/mL).
-
-
Contaminated Water Preparation:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Dilute the stock solution to the desired experimental concentration (e.g., 10-100 mg/L) in a sterile container.
-
-
Bioremediation Experiment:
-
Inoculate the this compound contaminated water with the prepared Pseudomonas cell suspension to achieve a final cell concentration of approximately 10^6 cells/mL.[7]
-
Incubate the mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.[7]
-
Maintain the pH of the solution between 6.0 and 8.0.[7]
-
Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) for analysis.
-
-
Analysis:
-
Analyze the collected samples for the concentration of this compound and its primary degradation product, methyl isothiocyanate (MITC), using an appropriate analytical method (see Section 3).
-
Chemical Precipitation of Dithiocarbamates from Wastewater
Objective: To remove this compound from laboratory wastewater through chemical precipitation. While dithiocarbamates are often used to precipitate heavy metals, this protocol focuses on the removal of the dithiocarbamate itself. This can be achieved by forming insoluble metal-dithiocarbamate complexes.
Workflow Diagram:
Methodology:
-
Wastewater Collection:
-
Collect all aqueous waste containing this compound in a designated, properly labeled container.
-
-
Precipitation:
-
In a fume hood, transfer the wastewater to a suitable reaction vessel.
-
While stirring, slowly add a solution of a precipitating agent, such as copper (II) sulfate (CuSO₄), to the wastewater. A 1:1 molar ratio of the metal ion to the dithiocarbamate is a good starting point.
-
Adjust the pH of the solution to a range of 3-9, as dithiocarbamates can effectively precipitate metals in this range.
-
Continue stirring for at least 30 minutes to allow for the formation of the insoluble metal-dithiocarbamate complex.
-
-
Separation:
-
Separate the precipitate from the liquid by filtration (using a Buchner funnel and appropriate filter paper) or by centrifugation.
-
Collect the solid precipitate for disposal as hazardous waste.
-
-
Analysis:
-
Analyze a sample of the supernatant (the clear liquid) to determine the residual concentration of this compound to ensure it is below the acceptable discharge limit.
-
Analytical Method: Determination of this compound as Carbon Disulfide by GC-MS
Objective: To quantify the concentration of this compound in water samples by converting it to carbon disulfide (CS₂) and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS). This is a standard, albeit indirect, method for total dithiocarbamate analysis.[8]
Workflow Diagram:
Methodology:
-
Sample Preparation (Acid Hydrolysis):
-
Place a known volume of the water sample into a reaction vial.
-
Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl).[8]
-
Add a known volume of a high-boiling point, water-immiscible organic solvent (e.g., isooctane) to trap the generated CS₂.[8]
-
Seal the vial tightly and heat it in a water bath at 80-85°C for a specified time (e.g., 60 minutes) to facilitate the hydrolysis of this compound to CS₂.[5][8]
-
After heating, cool the vial to room temperature. The CS₂ will have partitioned into the organic solvent layer.
-
-
GC-MS Analysis:
-
Carefully transfer an aliquot of the organic layer into a GC vial.
-
Inject the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent
-
Injector Temperature: 200°C
-
Oven Program: 40°C hold for 2 min, ramp to 150°C at 10°C/min
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-100
-
Target Ions for CS₂: m/z 76 (quantifier) and 78 (qualifier)[8]
-
-
-
Quantification:
-
Prepare a series of calibration standards of CS₂ in the same organic solvent used for extraction.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
-
Quantify the concentration of CS₂ in the sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration of this compound in the water sample based on the stoichiometry of the hydrolysis reaction (1 mole of this compound produces 1 mole of CS₂).
-
Troubleshooting and FAQs
Q1: My bioremediation experiment is showing slow or no degradation of this compound. What could be the problem?
A1: Several factors could be affecting the efficiency of your bioremediation experiment:
-
Microbial Strain: The specific strain of Pseudomonas you are using may not be effective at degrading dithiocarbamates. Consider using a strain known for pesticide degradation or a mixed microbial consortium.
-
Acclimation: The microorganisms may require an acclimation period to the presence of this compound. You can try to gradually increase the concentration of the biocide in the culture medium over time.
-
Nutrient Limitation: Ensure that the medium contains sufficient carbon, nitrogen, and phosphorus to support microbial growth and metabolism.
-
pH and Temperature: The optimal pH for dithiocarbamate biodegradation is typically between 5.0 and 8.5, and the optimal temperature is between 20°C and 35°C.[7] Verify that your experimental conditions are within these ranges.
-
Toxicity: The initial concentration of this compound may be too high and inhibitory to the microorganisms. Try starting with a lower concentration.
-
Oxygen Levels: Biodegradation is often an aerobic process. Ensure adequate aeration of your culture.
Q2: I am observing a lot of variability in my GC-MS results for CS₂. What are the common sources of error?
A2: The analysis of dithiocarbamates as CS₂ can be challenging. Here are some common issues and solutions:
-
Incomplete Hydrolysis: Ensure that the acid hydrolysis step is carried out for a sufficient time and at the correct temperature to completely convert the dithiocarbamate to CS₂.
-
Loss of Volatile CS₂: Carbon disulfide is highly volatile. Ensure that your reaction vials are properly sealed and that you minimize headspace during sample transfer. Cool the samples thoroughly before opening.
-
Matrix Interferences: Some sample matrices, particularly those from plant materials like cruciferous vegetables, can naturally produce CS₂ during acid hydrolysis, leading to false positives.[8] Running a matrix blank is crucial.
-
Contamination: Dithiocarbamates are present in some rubber products. Avoid using rubber septa or other rubber materials in your sample preparation and analysis.[8]
-
Chromatographic Issues: Poor peak shape for CS₂ can occur. Optimizing the injection temperature and using a cold splitless injection can help.[9]
Q3: What are the primary degradation products of this compound that I should be concerned about?
A3: The primary degradation product of concern for this compound (and other metam-based dithiocarbamates) is methyl isothiocyanate (MITC) .[3][4] MITC is a volatile and highly toxic compound that acts as a soil fumigant. Your environmental impact assessment should consider the formation and fate of MITC. Another degradation product is carbon disulfide (CS₂) .
Q4: Are there any alternatives to this compound that have a lower environmental impact?
A4: The search for greener biocides is an active area of research. Some potential alternatives include:
-
Biodegradable Biocides: Formulations designed to break down into harmless substances.[10]
-
Target-Specific Biocides: Chemicals that are highly specific to the target microorganism, minimizing harm to non-target species.[10]
-
Non-Chemical Methods: Depending on the application, methods such as UV sterilization, ozonation, or filtration may be viable alternatives to chemical biocides.
The suitability of an alternative will depend on the specific application and regulatory requirements.
Q5: How should I dispose of waste containing this compound and its byproducts?
A5: Waste containing this compound, its degradation products, and the precipitates from chemical treatment should be handled as hazardous waste. Follow your institution's and local regulations for the proper disposal of chemical waste. Do not discharge untreated waste containing this compound into the sanitary sewer system.
References
- 1. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pseudomonas fluorescens: A Bioaugmentation Strategy for Oil-Contaminated and Nutrient-Poor Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monopotassium methyldithiocarbamate | KC2H4NS2 | CID 23690432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20030201224A1 - Microbial consortium for the biodegradation of dithiocarbamates - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. tandfonline.com [tandfonline.com]
Managing Corrosion on Metal Surfaces Exposed to Busan 40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the corrosive effects of Busan 40 on various metal surfaces commonly encountered in laboratory and industrial settings. This compound, a biocide with the active ingredient Metam-Potassium (Potassium N-hydroxymethyl-N-methyldithiocarbamate), is utilized to inhibit microbial growth in a range of aqueous systems. However, its chemical nature and decomposition byproducts can lead to corrosion of metallic components, potentially compromising experimental integrity and equipment longevity. This resource offers troubleshooting advice, frequently asked questions, and standardized experimental protocols to assist users in mitigating these corrosive effects.
Troubleshooting Guide
This guide addresses specific corrosion-related issues that may arise during the use of this compound.
| Problem | Potential Cause | Recommended Action |
| Discoloration or black precipitate on steel surfaces. | Reaction of dithiocarbamate with iron. Metam potassium solutions are known to form a black precipitate on contact with ordinary steel[1]. | 1. Confirm material compatibility. For direct and prolonged contact, consider using stainless steel or recommended plastics[1]. 2. If carbon steel is unavoidable, consider the use of a compatible corrosion inhibitor. 3. Ensure the system is clean and free of existing corrosion products before introducing this compound. |
| Pitting or accelerated corrosion of copper or zinc alloys. | Dithiocarbamates and their decomposition products can be corrosive to copper and zinc[1]. The decomposition of dithiocarbamates can produce carbon disulphide, which has been shown to accelerate the corrosion of steel in the presence of other metals by altering the electrochemical potential[2][3]. | 1. Avoid using copper, brass, or zinc alloys for critical components in direct contact with concentrated or degrading this compound solutions. 2. If their use is necessary, implement a corrosion monitoring program (e.g., using corrosion coupons). 3. Consider using dithiocarbamate-based compounds that are specifically formulated as corrosion inhibitors for copper alloys if a dithiocarbamate must be used in the presence of copper[4][5]. |
| Increased general corrosion rate in the system after introducing this compound. | Decomposition of this compound can lead to the formation of corrosive byproducts, such as carbon disulfide[2][3]. The overall chemical environment (pH, temperature, presence of other ions) can influence the corrosivity of the solution. | 1. Monitor and control the pH of the system. 2. Ensure the temperature is within the recommended operating range for this compound to minimize degradation. 3. Conduct compatibility testing with other chemical additives in the system. 4. Implement a corrosion monitoring program as detailed in the Experimental Protocols section. |
| Localized corrosion (pitting) on stainless steel. | While generally more resistant, certain grades of stainless steel can be susceptible to pitting corrosion in the presence of specific ions and microbial activity. Although dithiocarbamates are not typically aggressive pitting agents for stainless steel, their interaction with other system components or microbial byproducts could contribute to localized corrosion. | 1. Ensure the grade of stainless steel is appropriate for the operating environment (e.g., chloride concentration). 2. Maintain a clean system to prevent the formation of deposits and under-deposit corrosion. 3. Monitor for and address microbial growth, as this is the primary reason for using this compound and can also contribute to corrosion. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be corrosive?
This compound is an industrial biocide with the active ingredient Metam-Potassium (Potassium N-hydroxymethyl-N-methyldithiocarbamate). Its corrosive properties can arise from the active ingredient itself reacting with certain metals, and from its decomposition byproducts, such as carbon disulfide, which can accelerate corrosion processes[2][3].
Q2: Which metals are most susceptible to corrosion by this compound?
Based on information for the closely related compound Metam Sodium, copper, zinc, and their alloys are known to be corroded by dithiocarbamate solutions. Ordinary steel is also susceptible and can form a black precipitate upon contact[1].
Q3: What materials are recommended for handling and storing this compound?
For storage and handling, it is advisable to use stainless steel tanks. Compatible plastics for pipes and joints include high-density polyethylene (HDPE), polypropylene, polytetrafluoroethylene (Teflon), and polyamide (Nylon 6)[1].
Q4: Can dithiocarbamates also act as corrosion inhibitors?
Yes, paradoxically, dithiocarbamate derivatives are often studied and used as effective corrosion inhibitors, particularly for steel in acidic environments and for copper alloys[4][5][6]. This dual role depends on the specific formulation, concentration, the metal , and the environmental conditions (e.g., pH). The protective effect is often attributed to the formation of a stable, adsorbed film on the metal surface.
Q5: How can I test the corrosivity of this compound on my specific equipment?
You can perform laboratory immersion corrosion testing using coupons of the same material as your equipment. The detailed methodology for this is provided in the "Experimental Protocols" section below, based on ASTM G31 standards[7][8].
Q6: What is the expected corrosion rate of carbon steel in a this compound solution?
Experimental Protocols
Laboratory Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines the procedure for determining the corrosion rate of metal coupons when immersed in a this compound solution.
Objective: To quantify the general corrosion rate of a specific metal or alloy in a solution containing this compound.
Materials:
-
Metal coupons of the desired material (e.g., carbon steel, stainless steel, copper alloy) with known dimensions and surface area.
-
This compound solution at the desired concentration.
-
Test containers (e.g., glass beakers).
-
Thermostatically controlled water bath or oven.
-
Analytical balance (accurate to 0.1 mg).
-
Cleaning solutions for removing corrosion products (as per ASTM G1)[4][6][9][10].
-
Nylon thread or glass hooks for suspending coupons.
Procedure:
-
Specimen Preparation (as per ASTM G1):
-
Mechanically clean the metal coupons to remove any surface contaminants.
-
Degrease the coupons with a suitable solvent (e.g., acetone).
-
Measure the dimensions of the coupons to calculate the surface area.
-
Weigh the cleaned and dried coupons to the nearest 0.1 mg (this is the initial weight, W₁).
-
-
Immersion Test:
-
Prepare the this compound test solution at the desired concentration and volume in the test containers.
-
Suspend each coupon in the test solution using nylon thread or a glass hook, ensuring it is fully immersed and not in contact with other coupons or the container walls.
-
Place the test containers in a temperature-controlled environment for the desired duration (e.g., 24, 48, or 72 hours).
-
Include a control coupon immersed in a solution without this compound for comparison.
-
-
Post-Test Cleaning (as per ASTM G1):
-
After the immersion period, remove the coupons from the solution.
-
Carefully clean the coupons to remove all corrosion products using a chemical or mechanical method appropriate for the metal being tested (refer to ASTM G1 for specific procedures)[4][6][9][10]. The goal is to remove the corrosion product without removing a significant amount of the base metal.
-
Rinse the cleaned coupons thoroughly with deionized water and then with a volatile solvent (e.g., acetone).
-
Dry the coupons completely.
-
-
Final Weighing and Corrosion Rate Calculation:
-
Weigh the cleaned and dried coupons to the nearest 0.1 mg (this is the final weight, W₂).
-
Calculate the weight loss (ΔW) = W₁ - W₂.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × ΔW) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴ for mm/y)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Data Presentation:
The results should be summarized in a table for easy comparison.
| Metal Type | This compound Conc. (ppm) | Temperature (°C) | Time (hours) | Weight Loss (g) | Corrosion Rate (mm/year) |
| Carbon Steel | 0 (Control) | 25 | 72 | ||
| Carbon Steel | 100 | 25 | 72 | ||
| Carbon Steel | 500 | 25 | 72 | ||
| Copper Alloy | 0 (Control) | 25 | 72 | ||
| Copper Alloy | 100 | 25 | 72 | ||
| Copper Alloy | 500 | 25 | 72 |
Electrochemical Corrosion Testing
For a more detailed analysis of the corrosion mechanism (e.g., pitting tendency, passivation behavior), electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be employed. These methods provide real-time corrosion rate data and insights into the protective nature of any films that may form on the metal surface.
Visualizations
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. sapub.org [sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Studies of Dithiocarbamates and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Busan 40 in Stored Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of Busan 40 (active ingredient: Metam-Potassium) in stored products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary active ingredient?
This compound is a broad-spectrum biocide used to control the growth of bacteria, fungi, and algae in various industrial applications. Its primary active ingredient is Metam-Potassium (Potassium N-methyldithiocarbamate).[1][2]
Q2: What are the known stability issues with this compound?
The active ingredient in this compound, Metam-Potassium, can degrade over time, especially under certain environmental conditions. Decomposition is accelerated by moisture, acidic pH, high temperatures, and contact with incompatible materials.[1][3][4]
Q3: What are the primary degradation products of this compound?
Upon decomposition, Metam-Potassium primarily breaks down into methyl isothiocyanate (MITC), which is the main biocidal agent, as well as carbon disulfide and hydrogen sulfide.[1][3][5]
Q4: What is the recommended shelf life for this compound formulations?
The shelf life of a this compound formulation depends on the specific composition and storage conditions. It is crucial to conduct stability studies to determine the shelf life for your particular product.[6][7][8] Generally, a two-year shelf life is often targeted, but this must be verified through long-term stability testing.[9]
Q5: How should this compound be stored to ensure maximum stability?
To maximize stability, store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from frost.[4][10] Avoid contact with acids, peroxides, acid halides, and metals such as copper and zinc and their alloys.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Biocidal Efficacy | Degradation of the active ingredient, Metam-Potassium. | Verify the storage conditions (temperature, humidity, light exposure). Test the pH of the formulation; adjust to be slightly alkaline if appropriate for the product. Confirm the absence of incompatible chemicals. Quantify the active ingredient concentration. |
| Change in Product Color or Odor | Chemical degradation of Metam-Potassium, leading to the formation of colored byproducts or odorous compounds like hydrogen sulfide. | A change in color or the presence of a rotten-egg smell are strong indicators of degradation.[1] The product may have lost significant efficacy and should be re-assessed for its intended use. Review storage conditions and formulation for potential incompatibilities. |
| Phase Separation or Precipitation in Liquid Formulations | Instability of the formulation, potentially due to temperature fluctuations or interaction between components. Crystallization can occur at low temperatures (below -25 °C for a 690 g/l solution), but is reversible.[4] | If crystallization has occurred, gently warm the product to room temperature to redissolve the crystals.[4] For other forms of separation, evaluate the formulation's emulsifiers or stabilizing agents. |
| Pressure Buildup in Container | Gas formation (e.g., carbon disulfide, hydrogen sulfide) due to the decomposition of the active ingredient. | Vent the container cautiously in a well-ventilated area. This indicates significant degradation, and the product's efficacy should be questioned. Review storage temperature and for potential contamination. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To quickly assess the stability of a this compound formulation under stressed conditions to predict its long-term shelf life.
Methodology:
-
Prepare three batches of the final product formulation.
-
Package the samples in the intended commercial packaging.
-
Store the samples in a stability chamber at an elevated temperature, typically 40°C ± 2°C and 75% ± 5% relative humidity, for a period of 3 to 6 months.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for the following parameters:
-
Appearance (color, clarity, phase separation)
-
Odor
-
pH
-
Viscosity
-
Active ingredient (Metam-Potassium) concentration using a validated analytical method such as HPLC.
-
-
A significant change is generally defined as a greater than 10% loss of the active ingredient from its initial concentration.[6]
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf life of a this compound formulation under recommended storage conditions.
Methodology:
-
Prepare at least one primary batch of the product in its final formulation and packaging.[11]
-
Store the samples under controlled room temperature conditions (e.g., 25°C ± 2°C) for a period of up to 2 years.[6]
-
At specified intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), analyze the samples for the same parameters as in the accelerated stability study.
-
The data collected will be used to establish the product's shelf life.
Protocol 3: Quantification of Metam-Potassium by HPLC
Objective: To determine the concentration of Metam-Potassium in a formulation.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation of Metam-Potassium from other formulation components.
-
Detection Wavelength: Determined by obtaining the UV spectrum of a Metam-Potassium standard.
-
Standard Preparation: Prepare a series of standard solutions of Metam-Potassium of known concentrations in a suitable solvent.
-
Sample Preparation: Dilute a known weight of the this compound formulation in the mobile phase to a concentration within the range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Metam-Potassium in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Logical Relationships
Caption: Decomposition pathway of this compound's active ingredient.
Caption: Workflow for determining product stability and shelf life.
References
- 1. Monopotassium methyldithiocarbamate | KC2H4NS2 | CID 23690432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metam-potassium [sitem.herts.ac.uk]
- 3. POTASSIUM N-METHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. Metam-sodium | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. Phys-Chem and Storage Stability Testing for Biocidal Products - Kerona Scientific Ltd. [kerona.es]
- 8. oecd.org [oecd.org]
- 9. New requirements for stability studies for products applied for approval under BPR - The Danish Environmental Protection Agency [eng.mst.dk]
- 10. eastman.com [eastman.com]
- 11. Guidance on quality requirements for biocides: Stability and shelf life - Canada.ca [canada.ca]
Validation & Comparative
Comparative Efficacy of Busan 40 and Other Dithiocarbamate Biocides in Industrial Applications
A comprehensive analysis of the performance, mechanisms, and experimental validation of key dithiocarbamate biocides for researchers and professionals in drug development and industrial microbiology.
Introduction
Dithiocarbamates are a significant class of broad-spectrum biocides widely utilized in various industrial processes to prevent microbial-induced deterioration of materials. Their efficacy against a wide range of bacteria and fungi makes them invaluable in sectors such as paints and coatings, adhesives, pulp and paper, and water treatment. Busan 40, with its active ingredient Metam-Potassium (Potassium N-methyldithiocarbamate), is a prominent member of this chemical family. This guide provides a comparative study of this compound and other commercially important dithiocarbamate biocides, including Thiram, Ziram, and Maneb. The comparison is based on available performance data, mechanisms of action, and detailed experimental protocols to assist researchers and professionals in making informed decisions.
Comparative Performance of Dithiocarbamate Biocides
The selection of an appropriate biocide is contingent on its efficacy against specific target microorganisms under particular industrial conditions. While direct comparative studies under identical conditions are limited in publicly available literature, the following tables summarize the known biocidal performance of this compound (Metam-Potassium) and other dithiocarbamates based on existing research.
Table 1: Antifungal Efficacy (EC90) of Metam-Potassium (Active Ingredient of this compound)
| Target Fungus | EC90 (μmol/kg soil) | Reference |
| Fusarium oxysporum | 478 | [1] |
| Macrophomina phaseolina | 493 | [1] |
Note: EC90 (Effective Concentration 90) is the concentration of a substance that results in a 90% reduction in a measured response, such as fungal growth. The data above originates from soil fumigation studies, which may not directly translate to all industrial applications but provides a valuable benchmark for antifungal potency.
Table 2: General Antimicrobial Spectrum of Common Dithiocarbamate Biocides
| Biocide | Active Ingredient | Primary Targeted Organisms | Key Industrial Applications |
| This compound | Metam-Potassium | Bacteria, Fungi, Algae | Paints, Coatings, Adhesives, Pulp & Paper Mills |
| Thiram | Tetramethylthiuram disulfide | Fungi, some Bacteria | Seed treatment, Material preservative in paints and plastics |
| Ziram | Zinc bis(dimethyldithiocarbamate) | Fungi, Bacteria | Adhesives, Building materials, Agriculture |
| Maneb | Manganese ethylenebis(dithiocarbamate) | Fungi | Agriculture (largely phased out in some regions for industrial use due to regulatory concerns) |
Mechanisms of Action: A Deeper Dive
The biocidal activity of dithiocarbamates is multifaceted, primarily revolving around their ability to disrupt essential cellular processes in microorganisms.
Inhibition of Metalloenzymes
Dithiocarbamates are potent chelating agents, meaning they can bind to metal ions. This property is central to their mechanism of action, as they can inactivate metalloenzymes that are crucial for microbial respiration and other metabolic pathways. By sequestering essential metal cofactors like copper and zinc, dithiocarbamates disrupt the normal enzymatic functions, leading to cell death.
Disruption of the Ubiquitin-Proteasome System
A key mechanism of action for dithiocarbamates, particularly in eukaryotic organisms like fungi, is the inhibition of the 26S proteasome. The ubiquitin-proteasome system is responsible for the degradation of damaged or unnecessary proteins within the cell. Dithiocarbamates, often in complex with copper ions, can inhibit the chymotrypsin-like activity of the proteasome.[2] This inhibition leads to an accumulation of ubiquitinated proteins, causing cellular stress and triggering apoptosis (programmed cell death).
Experimental Protocols
To facilitate reproducible and comparative research, this section outlines a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of biocides against filamentous fungi, a common requirement for evaluating industrial biocides.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Filamentous Fungi
1. Objective: To determine the lowest concentration of a biocide that visibly inhibits the growth of a target filamentous fungus.
2. Materials:
-
Target fungal species (e.g., Aspergillus niger, Penicillium funiculosum, Chaetomium globosum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth)
-
Sterile 96-well microtiter plates
-
Biocide stock solution of known concentration
-
Sterile deionized water or appropriate solvent for biocide dilution
-
Spectrophotometer or microplate reader
-
Incubator
3. Procedure:
-
Inoculum Preparation:
-
Grow the fungal culture on a suitable agar medium until sporulation is observed.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a concentration of approximately 1 x 10^6 spores/mL using a hemocytometer or by measuring optical density.
-
-
Biocide Dilution Series:
-
Prepare a serial two-fold dilution of the biocide stock solution in the liquid culture medium directly in the 96-well plate. A typical concentration range to test would be from 1000 ppm down to 0.5 ppm.
-
Include a positive control well (medium with fungal inoculum, no biocide) and a negative control well (medium only).
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the prepared fungal spore suspension to achieve a final concentration of approximately 1 x 10^4 spores/mL.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at a temperature optimal for the growth of the target fungus (typically 25-30°C) for a period of 3-7 days.
-
-
MIC Determination:
-
After the incubation period, visually inspect the wells for fungal growth (turbidity, mycelial mats).
-
The MIC is the lowest concentration of the biocide at which there is no visible growth.
-
For a more quantitative assessment, the optical density at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
References
- 1. Efficacy of metam potassium on Fusarium oxysporum, Macrophomina phaseolina, Meloidogyne javanica, and seven weed species in microcosm experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the performance of Busan 40 in real-world industrial settings
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of industrial microbiology, the Busan® trade name, notably Busan 40, represents a line of broad-spectrum microbicides crucial for preventing microbial contamination in a variety of manufacturing processes. However, the designation "this compound" can refer to different active ingredients depending on the application. This guide provides a detailed comparison of the two primary formulations of this compound, their performance in distinct industrial settings, and a look at their common alternatives, supported by experimental data and standardized testing protocols.
At a Glance: this compound Formulations
Two principal formulations of this compound are prevalent in industrial use:
-
For Paints, Coatings, and Adhesives: This formulation's active ingredient is Potassium N-hydroxymethyl-N-methyl-dithiocarbamate . It is designed for in-can preservation of water-based products, preventing spoilage and maintaining product integrity.
-
For Pulp and Paper Mills: This formulation utilizes Metam-Potassium as its active ingredient. It functions as a slimicide, controlling the growth of bacteria and fungi in process waters, which can otherwise lead to operational issues and product defects.
Performance in Paints and Coatings: In-Can Preservation
The primary role of this compound in paints and coatings is to prevent microbial deterioration within the container, which can manifest as viscosity loss, gas formation, unpleasant odors, and changes in pH.
Experimental Protocol: Evaluating In-Can Preservative Efficacy (Based on ASTM D2574)
The industry standard for assessing the resistance of emulsion paints to microbial attack is the ASTM D2574 test method. This protocol provides a framework for challenging paint samples with a known inoculum of microorganisms and evaluating the preservative's effectiveness over time.
A detailed workflow for this experimental protocol is as follows:
Experimental Workflow for ASTM D2574
Comparative Performance Data
| Biocide Class | Active Ingredient Examples | Typical MIC Range (ppm) for Bacteria | Typical MIC Range (ppm) for Fungi |
| Dithiocarbamates | Potassium N-hydroxymethyl-N-methyl-dithiocarbamate | 100 - 500 | 50 - 250 |
| Isothiazolinones | CMIT/MIT, BIT | 1 - 50 | 5 - 100 |
| Bronopol | 2-bromo-2-nitropropane-1,3-diol | 5 - 50 | 25 - 200 |
Note: These are typical ranges and can vary significantly based on the specific microbial strain, paint formulation, and environmental conditions.
Performance in Pulp and Paper Mills: Slime Control
In pulp and paper manufacturing, microbial growth can lead to the formation of slime, which can cause paper breaks, spots, and holes in the final product, as well as foul odors and corrosion of equipment. This compound with Metam-Potassium is employed to control these slime-forming microorganisms.
Experimental Protocol: Evaluating Slime Control Efficacy (Based on TAPPI T 631)
The TAPPI T 631 test method provides a standardized procedure for the microbiological enumeration of process water and slush pulp, which is essential for evaluating the effectiveness of a slimicide program.
The logical flow for evaluating a slimicide's performance in a paper mill setting is as follows:
Slimicide Performance Evaluation Workflow
Comparative Performance Data
Direct comparative studies with quantitative data for Metam-Potassium-based this compound are scarce in publicly accessible literature. However, a general comparison of its performance characteristics against other common slimicides can be made. The key metric here is the "kill rate," which measures the percentage reduction in microbial population after a specific contact time.
| Biocide Class | Active Ingredient Examples | Typical Kill Rate (99.9% reduction) | Advantages | Disadvantages |
| Dithiocarbamates | Metam-Potassium | Minutes to Hours | Broad-spectrum, effective against biofilms | Can be corrosive, potential for sulfur odors |
| Oxidizing Biocides | Chlorine Dioxide, Peracetic Acid | Seconds to Minutes | Very fast-acting, effective against a wide range of microbes | Can be corrosive, performance affected by organic load |
| Non-Oxidizing Biocides | DBNPA, Glutaraldehyde | Minutes to Hours | Less corrosive, longer-lasting residual effect | Slower acting than oxidizing biocides, can be pH-sensitive |
Note: Kill rates are highly dependent on the dosage, contact time, temperature, pH, and the types of microorganisms present in the system.
Signaling Pathways and Mode of Action
The exact signaling pathways disrupted by these biocides are complex and can vary between different microorganisms. However, a generalized representation of their mode of action can be illustrated.
Generalized Biocidal Mode of Action
Dithiocarbamates, the active class in one of the this compound formulations, are known to interfere with the fungal cell membrane and inhibit essential enzyme systems. Isothiazolinones, a common alternative, disrupt the microbial metabolic machinery by inhibiting key enzymes in the respiratory and energy-generating pathways. Oxidizing biocides, another class of alternatives, cause direct and widespread damage to cellular components, including the cell membrane, enzymes, and DNA.
Navigating Chemical Compatibility: A Comparative Guide to Busan 40 Cross-Reactivity
For researchers, scientists, and professionals in drug development and industrial microbiology, understanding the chemical compatibility of biocidal agents is paramount to ensuring product stability and efficacy. This guide provides a detailed comparison of Busan 40, with its active ingredient 2-(Thiocyanomethylthio)benzothiazole (TCMTB), and its potential cross-reactivity with other chemical additives commonly encountered in industrial applications.
This compound, a widely utilized broad-spectrum microbicide, finds its application in diverse fields such as leather preservation, pulp and paper manufacturing, water treatment, and as a wood preservative.[1][2][3][4] The stability and, consequently, the performance of its active component, TCMTB, can be significantly influenced by the chemical environment it is introduced into. This guide synthesizes available experimental data on the stability and degradation of TCMTB under various conditions, offering insights into its potential cross-reactivity with other chemical additives.
Chemical Stability and Degradation Pathways
TCMTB's reactivity is primarily governed by its susceptibility to hydrolysis and photolysis. The rate of degradation is significantly influenced by pH and exposure to light.
pH-Dependent Hydrolysis:
TCMTB demonstrates stability in acidic and weakly alkaline environments.[5][6] However, as the alkalinity increases, the rate of hydrolysis accelerates.[7] This is a critical consideration in applications where alkaline additives are present. The primary degradation products of TCMTB hydrolysis include 2-mercaptobenzothiazole (2-MBT), which is less toxic than the parent compound.[1][3][8]
Photodegradation:
Exposure to sunlight and artificial UV light can lead to the rapid degradation of TCMTB in aqueous solutions.[9][10] Studies have shown that under direct photolysis with a high-pressure mercury lamp, up to 99% of TCMTB can be removed within 30 minutes.[9][10] Sunlight exposure also leads to significant degradation, although at a slower rate.[9][10] This photosensitivity is a crucial factor in applications involving outdoor or light-exposed systems.
Comparative Data on TCMTB Degradation
The following tables summarize quantitative data from studies on the degradation of TCMTB under different conditions.
Table 1: pH-Dependent Hydrolysis of TCMTB
| pH | Half-life (days) | Conditions | Reference |
| 5 | Stable | Abiotic, buffered solution | [7] |
| 7 | Slow degradation | Abiotic, buffered solution | [7] |
| >7 (alkaline) | 1.8 - 2.1 | Calculated | [7] |
Table 2: Photodegradation of TCMTB in Aqueous Solution
| Light Source | Initial Concentration (mg/L) | Exposure Time | Removal Efficiency (%) | Reference |
| High-pressure mercury lamp | 5.0 - 50.0 | 30 minutes | 99 | [9][10] |
| Natural sunlight | 6.0 | 7 hours | 96 | [9][10] |
| Natural sunlight | 30.0 | 7 hours | 81 | [9][10] |
| Natural sunlight | 60.0 | 7 hours | 64 | [9][10] |
Potential Cross-Reactivity with Common Industrial Additives
While specific quantitative data on cross-reactions with a wide range of chemical additives is limited in publicly available literature, the known chemical properties of TCMTB allow for informed predictions of potential incompatibilities.
-
Oxidizing Agents (e.g., Chlorine, Peroxides): In water treatment and pulp and paper applications, strong oxidizing agents are common. These chemicals can likely degrade TCMTB, reducing its biocidal efficacy. The thiocyanate and sulfide moieties in the TCMTB molecule are susceptible to oxidation.
-
Reducing Agents (e.g., Sulfites): Reducing agents may also interact with the disulfide bond in the TCMTB molecule, leading to its degradation.
-
Nucleophilic Compounds: Chemicals with nucleophilic groups (e.g., amines, thiols) could potentially react with the electrophilic carbon of the thiocyanate group or displace the benzothiazole group, leading to inactivation.
-
Strong Alkalis: As indicated by the hydrolysis data, environments with high pH due to the presence of alkaline additives will lead to the rapid degradation of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of TCMTB stability.
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To determine the rate of hydrolysis of TCMTB at different pH levels.
Materials:
-
TCMTB standard
-
Buffered aqueous solutions at pH 5, 7, and 9
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Constant temperature incubator
Methodology:
-
Prepare stock solutions of TCMTB in a suitable organic solvent (e.g., acetonitrile).
-
Spike the buffered aqueous solutions with the TCMTB stock solution to a known concentration.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of TCMTB remaining in each aliquot using HPLC.
-
Calculate the half-life of TCMTB at each pH level by fitting the concentration-time data to a first-order decay model.
Protocol 2: Photodegradation Study
Objective: To evaluate the degradation of TCMTB under light exposure.
Materials:
-
TCMTB standard
-
Aqueous solution (e.g., deionized water)
-
Light source (e.g., high-pressure mercury lamp or natural sunlight simulator)
-
Quartz reaction vessels
-
HPLC with a UV detector
Methodology:
-
Prepare an aqueous solution of TCMTB at a known concentration.
-
Place the solution in quartz reaction vessels to allow for maximum light penetration.
-
Expose the vessels to the light source under controlled temperature conditions.
-
At specified time points, collect samples from the exposed solution.
-
A control sample should be kept in the dark to account for any non-photolytic degradation.
-
Analyze the concentration of TCMTB in the samples using HPLC.
-
Determine the rate of photodegradation and the percentage of removal over time.
Visualizing Chemical Pathways and Workflows
TCMTB Degradation Pathway
Caption: Degradation of TCMTB via hydrolysis and photolysis.
Experimental Workflow for Compatibility Testing
Caption: General workflow for assessing chemical compatibility.
References
- 1. TCMTB - Wikipedia [en.wikipedia.org]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Supply Used in Leather and Water Treatment Chemicals Tcmtb 30% 60% 80% - Sinobio Chemistry [sinobiochemistry.com]
- 6. AXCIDE TCMTB 80 - Ataman Kimya [atamanchemicals.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for Busan 40 and Its Alternatives in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biocides in complex matrices such as paints, coatings, and adhesives is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the dithiocarbamate biocide Busan 40 (active ingredient: Potassium-N-hydroxymethyl-N-methyl dithiocarbamate) and a common alternative, Benzisothiazolinone (BIT). Due to the limited availability of specific validated method data for this compound, this guide will leverage data for the broader class of dithiocarbamate fungicides analyzed by modern techniques, offering a representative comparison.
Performance Comparison of Analytical Methods
The validation of analytical methods is paramount for reliable results. Key performance indicators include linearity, accuracy (recovery), precision (relative standard deviation or RSD), and the limit of quantification (LOQ). The following tables summarize the performance of a representative derivatization-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for dithiocarbamates and a validated LC-MS/MS method for Benzisothiazolinone (BIT) in complex industrial and environmental matrices.
Table 1: Method Performance for Dithiocarbamates (as methyl derivatives) by LC-MS/MS
| Validation Parameter | Performance in Beer, Fruit Juice, and Malt |
| Linearity (r) | ≥ 0.99 |
| Accuracy (% Recovery) | 92.2 - 112.6% |
| Precision (% RSD) | < 9.6% |
| Limit of Quantification (LOQ) | < 0.52 - < 6.97 µg/kg |
Table 2: Method Performance for Benzisothiazolinone (BIT) by LC-MS/MS
| Validation Parameter | Performance in Rat Plasma, Urine, and Tissue Homogenates[1][2] |
| Linearity (r) | ≥ 0.9929 |
| Accuracy (% Recovery) | Within ±15% of nominal concentration |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | 2 ng/mL (plasma and urine), 10 ng/mL (tissue homogenates) |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical results. Below are the methodologies for the LC-MS/MS analysis of dithiocarbamates (via derivatization) and Benzisothiazolinone.
Protocol 1: Analysis of Dithiocarbamates via Methylation and LC-MS/MS
This method is adapted from a procedure for the analysis of dithiocarbamate fungicides in complex food matrices.
1. Sample Preparation and Derivatization:
- Homogenize 1 g of the solid sample (e.g., dried paint or adhesive film) in 10 mL of water.
- Add 100 µL of a dithiothreitol (DTT) solution and 0.5 mL of a sodium bicarbonate (NaHCO₃) solution.
- Add 10 mL of acetonitrile and 47.4 µL of dimethyl sulfate to methylate the dithiocarbamate.
- Vortex the mixture vigorously.
2. Extraction (QuEChERS):
- Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride).
- Shake vigorously for 1 minute and centrifuge.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot of the acetonitrile supernatant.
- Add a d-SPE cleanup powder (e.g., PSA, C18, magnesium sulfate).
- Vortex and centrifuge.
4. LC-MS/MS Analysis:
- Filter the supernatant through a 0.22 µm filter.
- Inject an aliquot into the LC-MS/MS system.
- LC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of formic acid.
- Flow Rate: 0.3 mL/min.
- MS/MS Conditions:
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for the methylated dithiocarbamate.
Protocol 2: Analysis of Benzisothiazolinone (BIT) by LC-MS/MS
This protocol is based on a validated method for the quantification of BIT in biological matrices[1][2].
1. Sample Preparation:
- To 50 µL of the sample (e.g., liquid paint, adhesive, or an extract from a solid matrix), add an internal standard solution (e.g., phenacetin).
- Perform a liquid-liquid extraction with 200 µL of ethyl acetate.
- Vortex and centrifuge.
2. Evaporation and Reconstitution:
- Transfer the supernatant (ethyl acetate layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- Inject an aliquot into the LC-MS/MS system.
- LC Conditions:
- Column: Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 µm).
- Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and water.
- Flow Rate: 0.2 mL/min.
- Run Time: 6 minutes.
- MS/MS Conditions:
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 152.2 > 134.1 for BIT.
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes. The following workflows are presented in the DOT language for Graphviz.
Caption: Workflow for Dithiocarbamate Analysis.
Caption: Workflow for Benzisothiazolinone (BIT) Analysis.
Conclusion
The choice of an analytical method depends on the specific biocide, the complexity of the matrix, and the required sensitivity. For dithiocarbamates like this compound, derivatization followed by LC-MS/MS offers a specific and sensitive approach, overcoming the limitations of traditional non-specific methods. For isothiazolinone alternatives like BIT, direct LC-MS/MS analysis provides a robust and accurate method for quantification. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for these important industrial biocides.
References
- 1. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Telmisartan for Long-Term Efficacy in Cardiovascular and Hypertensive Care
A detailed guide for researchers, scientists, and drug development professionals on the long-term effectiveness of Telmisartan, with a comparative look at key alternatives. This guide synthesizes data from major clinical trials to provide a comprehensive overview of experimental protocols, quantitative outcomes, and associated signaling pathways.
The initial inquiry into "Busan 40" led to the identification of Telmiraj 40mg, a product of Busan Pharmaceuticals, containing the active ingredient Telmisartan. This guide, therefore, focuses on the extensive peer-reviewed literature available for Telmisartan, a widely studied Angiotensin II Receptor Blocker (ARB). Telmisartan is a cornerstone in the management of hypertension and cardiovascular risk reduction. This document provides a comparative analysis of its long-term effectiveness against other ARBs and Angiotensin-Converting Enzyme (ACE) inhibitors.
Comparative Long-Term Efficacy Data
The following tables summarize the quantitative data from pivotal long-term clinical trials, offering a clear comparison of Telmisartan's performance against its alternatives in treating hypertension and reducing cardiovascular risk.
Table 1: Long-Term Blood Pressure Reduction
| Drug/Dosage | Study Duration | Baseline Blood Pressure (mmHg) | Mean Blood Pressure Reduction (mmHg) | DBP Control Rate (<90 mmHg) | Citation |
| Telmisartan 80mg | 1 year | Not Specified | Continued reduction from previous trial | 70.0% | [1] |
| Telmisartan 80mg + HCTZ 12.5mg | 1 year | Not Specified | Progressively greater reduction | 55.8% | [1] |
| Telmisartan 40mg | 8 weeks | Not Specified | SBP: 12.5, DBP: 10.9 | 70.1% | [2] |
| Losartan 50mg | 8 weeks | Not Specified | SBP: 9.4, DBP: 9.3 | 58.7% | [2] |
| Telmisartan 40-80mg | Up to 4 years | Not Specified | SBP: -21.2, DBP: -17.3 (monotherapy) | 89.0% (monotherapy) | [3] |
Table 2: Cardiovascular Outcomes in High-Risk Patients (ONTARGET Trial)
| Treatment Group | Follow-up Duration | Primary Outcome (CV death, MI, stroke, or hospitalization for heart failure) | Key Secondary Outcome (CV death, MI, or stroke) | Discontinuation due to Adverse Events | Citation |
| Telmisartan 80mg | 56 months | 16.7% | Not Specified | Lower than Ramipril | [4][5] |
| Ramipril 10mg | 56 months | 16.5% | Not Specified | Higher than Telmisartan | [4][5] |
| Combination Therapy | 56 months | 16.3% | No additional advantage | Higher than Ramipril alone | [4][5] |
Table 3: Cardiovascular Outcomes in ACE Inhibitor-Intolerant Patients (TRANSCEND Trial)
| Treatment Group | Follow-up Duration | Primary Outcome (CV death, MI, stroke, or hospitalization for heart failure) | Secondary Composite Outcome (CV death, MI, and stroke) | Citation |
| Telmisartan 80mg | 56 months | 15.7% (not statistically significant vs. placebo) | 13.0% (p=0.048 vs. placebo) | [6][7] |
| Placebo | 56 months | 17.0% | 14.8% | [6][7] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical evidence. Below are the protocols for the landmark ONTARGET and TRANSCEND trials, which provide the foundation for much of the long-term efficacy data on Telmisartan.
ONTARGET (Ongoing Telmisartan Alone and in Combination with Ramipril Global Endpoint Trial)
-
Study Design: A large, randomized, double-blind, multicenter, international trial with a non-inferiority design.[6][8]
-
Patient Population: High-risk patients aged 55 years or older with a history of coronary artery disease, peripheral arterial disease, cerebrovascular disease, or diabetes with end-organ damage. A total of 25,620 patients were randomized.[5]
-
Intervention: Patients were randomized to one of three groups:
-
Primary Outcome: A composite of cardiovascular death, myocardial infarction, stroke, or hospitalization for heart failure.[4][5]
-
Follow-up: The median follow-up duration was 56 months.[5]
TRANSCEND (Telmisartan Randomized Assessment Study in ACE Intolerant Subjects with Cardiovascular Disease)
-
Study Design: A parallel group, randomized, double-blind, placebo-controlled, multicenter, international trial.[9]
-
Patient Population: High-risk patients with cardiovascular disease or high-risk diabetes who were intolerant to ACE inhibitors. A total of 5,926 patients were enrolled.[9][10]
-
Intervention: Patients were randomized to receive either Telmisartan 80 mg once daily or a placebo, in addition to their existing therapies.[10][11]
-
Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for congestive heart failure.[9]
-
Follow-up: The median duration of follow-up was 56 months.[10]
Signaling Pathways and Experimental Workflows
The therapeutic effects of Telmisartan and its alternatives are primarily mediated through the Renin-Angiotensin-Aldosterone System (RAAS). The following diagrams, generated using the DOT language, illustrate the mechanism of action of ARBs and ACE inhibitors, as well as a typical workflow for a large-scale clinical trial.
Investigation into "Pantona 40mg"
A preliminary search for "Pantona 40mg," another product from Busan Pharmaceuticals, suggests its active ingredient is Pantoprazole, a proton pump inhibitor used for treating acid-related stomach and esophageal problems. As this falls into a different therapeutic class with distinct indications and mechanisms of action compared to Telmisartan, a direct comparative guide would not be appropriate. A separate, detailed analysis would be required to evaluate the long-term effectiveness of Pantoprazole and its alternatives.
Conclusion
Telmisartan has demonstrated long-term efficacy and safety in the management of hypertension and the reduction of cardiovascular risk, particularly in high-risk patient populations.[3] The ONTARGET trial established its non-inferiority to the ACE inhibitor Ramipril in a broad range of high-risk patients, offering a valuable alternative with a different side-effect profile.[4] The TRANSCEND trial further supported its use in patients intolerant to ACE inhibitors, showing a modest benefit in reducing a composite of cardiovascular death, myocardial infarction, and stroke.[6] When compared to other ARBs like Losartan, some studies suggest Telmisartan may offer superior blood pressure control.[2] The choice between Telmisartan and its alternatives should be guided by individual patient characteristics, comorbidities, and tolerability. The detailed experimental protocols and signaling pathway information provided in this guide offer a robust resource for researchers and clinicians in the field of cardiovascular drug development and therapy.
References
- 1. Telmisartan Randomised Assessment Study in ACE Intolerant Subjects With Cardiovascular Disease - American College of Cardiology [acc.org]
- 2. Efficacy and safety of telmisartan vs. losartan in control of mild-to-moderate hypertension: a multicentre, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mednet - CME, CHE | ONTARGET: A Landmark Trial with Immediate Clinical Implications [mednet.ca]
- 4. ONTARGET: The Ongoing Telmisartan Alone and in Combination with Ramipril Global Endpoint Trial | European Society of Hypertension [eshonline.org]
- 5. ONTARGET (Ongoing Telmisartan Alone and in Combination with Ramipril Global End-point Trial) [ciplamed.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Telmisartan and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. TRANSCEND - Research Studies - PHRI - Population Health Research Institute of Canada [phri.ca]
- 10. Effects of the angiotensin-receptor blocker telmisartan on cardiovascular events in high-risk patients intolerant to angiotensin-converting enzyme inhibitors: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The TRANSCEND study | EurekAlert! [eurekalert.org]
A Comparative Analysis of Busan 40 and Alternative Biocides for Industrial Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate biocide is a critical decision impacting both microbial control and operational costs. This guide provides a detailed comparison of Busan 40, a dithiocarbamate-based biocide, with two common alternatives: glutaraldehyde and peracetic acid. The analysis focuses on cost-effectiveness, supported by available performance data and detailed experimental protocols.
Executive Summary
This compound, with its active ingredient Potassium N-hydroxymethyl-N-methyldithiocarbamate, is a broad-spectrum biocide widely used in industrial settings such as pulp and paper mills, as well as in the formulation of paints, coatings, and adhesives to inhibit fungal and bacterial growth.[1][2][3] This guide evaluates its performance and cost attributes against glutaraldehyde, a dialdehyde biocide, and peracetic acid, a strong oxidizing agent. While direct price comparisons are challenging due to proprietary formulations and market variations, this report synthesizes available data on their efficacy and typical applications to provide a framework for informed decision-making.
Cost-Effectiveness Comparison
A precise cost-in-use analysis requires specific vendor pricing and application-dependent dosage rates. However, a general comparison can be drawn from available market pricing for the active ingredients and their typical efficacy.
| Biocide | Active Ingredient | Representative Price | Key Efficacy Characteristics |
| This compound | Potassium N-hydroxymethyl-N-methyldithiocarbamate (Metam-Potassium) | Not publicly available | Effective against a broad spectrum of bacteria and fungi. Some carbamate-based biocides have shown cell agglomerating properties. |
| Glutaraldehyde | Glutaraldehyde | ~$3.0 - $12.0/kg (for 50% solution)[2] | Broad-spectrum activity against bacteria, fungi, and viruses. Particularly effective against planktonic (free-floating) microorganisms. |
| Peracetic Acid | Peracetic Acid (PAA) | ~ | Rapidly effective against a wide range of microorganisms, including spores and viruses. Strong oxidizing agent, also effective against biofilms.[1] |
Note: Prices are indicative and can vary significantly based on supplier, volume, and formulation.
Performance and Efficacy
The selection of a biocide is heavily dependent on the target microorganisms and the operational conditions of the industrial system.
This compound (Dithiocarbamate-based): Dithiocarbamates are known for their broad-spectrum antimicrobial activity. Their mechanism of action involves inhibiting enzymes and disrupting the cell membrane of microorganisms.[1][3][5] In a study comparing a carbamate biocide with glutaraldehyde in a pulp and paper industry setting, the carbamate demonstrated a notable ability to promote cell agglomeration, which could be beneficial in systems with filtration.[6][7]
Glutaraldehyde: This biocide is recognized for its high efficacy against planktonic bacteria.[6][7] It is a versatile biocide used in various industrial water treatment applications. Clinical studies on its use in pulpotomy, although in a different field, have shown high success rates in microbial control.[6][8] However, one study noted that when organic matter was present, 2% glutaraldehyde fixed the matter to surfaces, causing corrosion, in contrast to a 0.2% peracetic acid formulation which cleaned without corrosion.[9]
Peracetic Acid (PAA): As a strong oxidizing agent, PAA offers rapid and broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.[1] PAA is also noted for its effectiveness in controlling biofilms.[1] Studies have shown that PAA can be a good substitute for glutaraldehyde for high-level disinfection, with both showing effective germicidal properties.[9] In some applications, PAA has been shown to be more active than other disinfectants like chlorine dioxide at low concentrations.
Experimental Protocols
To ensure an objective comparison of biocide efficacy, standardized experimental protocols are essential. Below are methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a biocide that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A pure culture of the target microorganism (e.g., Pseudomonas aeruginosa, Legionella pneumophila) is grown in a suitable liquid medium to a specific cell density, often measured by optical density (OD).
-
Serial Dilution: A series of dilutions of the biocide are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., temperature, time) for the microorganism.
-
Observation: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The lowest concentration of the biocide that shows no visible growth is recorded as the MIC.
Zone of Inhibition Assay
This method is used to assess the antimicrobial activity of a biocide that can diffuse into an agar medium.
Methodology:
-
Agar Plate Preparation: A sterile nutrient agar is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism using a sterile swab.
-
Application of Biocide: A sterile paper disc impregnated with a known concentration of the biocide is placed on the center of the inoculated agar plate.
-
Incubation: The plate is incubated under optimal growth conditions.
-
Measurement: If the biocide is effective, a clear zone will appear around the disc where microbial growth has been inhibited. The diameter of this "zone of inhibition" is measured to determine the relative effectiveness of the biocide.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the mechanism of action of these biocides, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Antimicrobial mechanism of dithiocarbamate biocides.
Conclusion
The choice between this compound, glutaraldehyde, and peracetic acid for industrial biocide applications requires a multifaceted evaluation. While glutaraldehyde and peracetic acid have more readily available pricing and a wealth of performance data, the specific formulation of this compound and its unique properties, such as cell agglomeration, may offer advantages in certain systems. For a definitive cost-effectiveness analysis, it is imperative for researchers and professionals to obtain specific pricing for this compound and conduct side-by-side efficacy studies using standardized protocols as outlined in this guide. This will enable a data-driven decision that balances both microbial control and budgetary constraints.
References
- 1. accustandard.com [accustandard.com]
- 2. echemi.com [echemi.com]
- 3. potassium N-methyl dithiocarbamate, 137-41-7 [thegoodscentscompany.com]
- 4. POTASSIUM N-METHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. epa.gov [epa.gov]
- 6. Comparison of the disinfectant efficacy of Perasafe and 2% glutaraldehyde in in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COMPARATIVE STUDY ON THE EFFICIENCY OF PERACETIC ACID AND CHLORINE DIOXIDE AT LOW DOSES IN THE DISINFECTION OF URBAN WASTEWATERS [aaem.pl]
- 8. researchgate.net [researchgate.net]
- 9. Potassium N-methyldithiocarbamate (metam potassium) (see also Methyl Isothiocyanate (MITC)) - Department of Pesticide Regulation [cdpr.ca.gov]
Comparative Efficacy of Busan 40 and its Alternatives Against Key Bacterial and Fungal Strains
A detailed guide for researchers and drug development professionals on the antimicrobial performance of industrial biocides, featuring quantitative data, experimental protocols, and pathway visualizations.
This guide provides a comprehensive comparison of the antimicrobial efficacy of compounds associated with the "Busan 40" product line and common industrial biocide alternatives. Due to ambiguity in the formulation of "this compound," this guide examines the efficacy of its potential active ingredients: Metam-Potassium, Potassium N-hydroxymethyl-N-methyldithiocarbamate, and 2-(Thiocyanomethylthio)benzothiazole (TCMTB). These are compared against widely used industrial biocides: Glutaraldehyde, Isothiazolinones (CMIT/MIT), Bronopol, and Dazomet.
The data presented is curated from various scientific sources to provide a comparative overview of their effectiveness against a range of common industrial spoilage bacteria and fungi. Standardized experimental protocols are detailed to aid in the replication and validation of these findings.
Section 1: Active Ingredient Profiles
1.1 Metam-Potassium: A water-soluble salt that decomposes in soil to produce methyl isothiocyanate (MITC), the primary biocidal agent. It is a broad-spectrum soil fumigant used to control fungi, nematodes, and weeds.
1.2 Potassium N-hydroxymethyl-N-methyldithiocarbamate: A dithiocarbamate-based biocide recognized for its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. It is primarily used as a preservative in water-based products like paints, coatings, and adhesives.[1] Its mechanism involves disrupting cellular functions in microorganisms by inhibiting enzyme activity and interfering with metabolic processes, ultimately leading to cell death.[1]
1.3 2-(Thiocyanomethylthio)benzothiazole (TCMTB): A broad-spectrum antimicrobial agent used as a fungicide and bactericide in various industrial applications, including leather, paper, and paint manufacturing.[2] Its mode of action involves the inhibition of essential enzymatic processes within microbial cells.
1.4 Glutaraldehyde: A dialdehyde compound known for its potent sterilizing and disinfecting properties. It is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.[3][4] Its biocidal activity is attributed to the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids.
1.5 Isothiazolinones (CMIT/MIT): A blend of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This combination is a widely used preservative with broad-spectrum activity against bacteria, fungi, and algae.[5] The antimicrobial action involves the inhibition of key enzymes in microbial metabolism.
1.6 Bronopol: A broad-spectrum antimicrobial agent with high activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[6] Its mechanism involves the oxidation of thiol groups in proteins and enzymes. At concentrations of 12.5 to 50 μg/mL, bronopol has shown inhibitory activity against various strains of Gram-negative and Gram-positive bacteria in vitro.[7]
1.7 Dazomet: A broad-spectrum soil fumigant that releases methyl isothiocyanate (MITC) upon contact with moisture. It is used to control fungi, bacteria, nematodes, and weeds in agricultural settings.
Section 2: Comparative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the selected biocides against common bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains (µg/mL)
| Biocide | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Klebsiella pneumoniae | Legionella pneumophila |
| Metam-Potassium | - | - | - | - | - | - |
| Potassium N-hydroxymethyl-N-methyldithiocarbamate | - | - | - | - | - | - |
| TCMTB | - | - | - | - | - | - |
| Glutaraldehyde | < 2 min for 99.9% reduction[8] | 99.9% reduction in 2h[9] | 99.9% reduction in 1h[9] | - | - | - |
| Isothiazolinones (CMIT/MIT) | - | 0.5[10] | - | - | - | - |
| Bronopol | 25[11] | 12.5-50[11] | 12.5-50[11] | 12.5[11] | 25[11] | 50[11] |
| Dazomet | - | - | - | - | - | - |
Note: Data for some biocide-strain combinations were not available in the searched literature and are indicated by "-". Some data is presented as reduction rates at specific time points.
Table 2: Minimum Inhibitory Concentration (MIC) Against Fungal Strains (µg/mL)
| Biocide | Aspergillus niger | Candida albicans | Penicillium funiculosum | Chaetomium globosum | Trichoderma viride | Saccharomyces cerevisiae |
| Metam-Potassium | - | - | - | - | - | - |
| Potassium N-hydroxymethyl-N-methyldithiocarbamate | - | - | - | - | - | - |
| TCMTB | - | - | - | - | - | - |
| Glutaraldehyde | - | Effective after 10 min exposure[3] | - | - | - | - |
| Isothiazolinones (CMIT/MIT) | < 1[10] | - | - | - | - | < 1[10] |
| Bronopol | 3200[11] | 1600[11] | 1600[11] | - | 6400[11] | 3200[11] |
| Dazomet | - | - | - | - | - | - |
Note: Data for some biocide-strain combinations were not available in the searched literature and are indicated by "-". Some data is presented as effective exposure times.
Section 3: Experimental Protocols
This section details the methodologies for two standard antimicrobial susceptibility tests: the Broth Dilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Diffusion Test for assessing antimicrobial activity.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure based on standard microbiological practices for determining the MIC of a biocide.
Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a specific microorganism.
Materials:
-
Test biocide
-
Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microorganism culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Prepare Biocide Dilutions: Prepare a stock solution of the test biocide in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the sterile broth medium directly in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the biocide dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing the broth medium and the microbial inoculum without any biocide.
-
Negative Control: A well containing only the sterile broth medium.
-
-
Incubation: Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 25-30°C for most fungi) for 18-24 hours (for bacteria) or 24-72 hours (for fungi).
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth (i.e., the well remains clear).
Agar Diffusion Test (Kirby-Bauer Method)
This protocol is a generalized procedure for assessing the antimicrobial activity of a substance.
Objective: To qualitatively assess the antimicrobial activity of a biocide by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test biocide
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microorganism culture in the logarithmic growth phase
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm in diameter)
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
-
Apply Biocide Discs: Aseptically impregnate sterile filter paper discs with a known concentration of the test biocide. Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate. Ensure the discs are pressed down firmly to make complete contact with the agar.
-
Controls:
-
Positive Control: A disc impregnated with a known effective antimicrobial agent.
-
Negative Control: A disc impregnated with the solvent used to dissolve the test biocide.
-
-
Incubation: Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 24-72 hours (for fungi).
-
Reading Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth has occurred) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Section 4: Visualizations
The following diagrams illustrate a typical experimental workflow for antimicrobial efficacy testing and a simplified representation of a microbial signaling pathway that could be targeted by biocides.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Decreased biocide susceptibility of adherent Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 4. [Evaluation of the antimicrobial effect and toxicity of glutaraldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiazolinones (CMIT/MIT);CAS No.26172-55-4,2682-20-4;3(2H)-Isthiazolone,5-chloro-2-methyl - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]
- 6. Bronopol - Wikipedia [en.wikipedia.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. airmidhealthgroup.com [airmidhealthgroup.com]
- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phexcom.com [phexcom.com]
Benchmarking Busan 40: A Comparative Guide to Performance in Diverse Formulations
For researchers, scientists, and professionals in drug development and industrial applications, the selection of an effective antimicrobial agent is critical to product integrity and longevity. This guide provides a comprehensive performance benchmark of Busan 40, a broad-spectrum biocide, in various product formulations. Through a detailed comparison with alternative solutions and supported by established experimental protocols, this document aims to facilitate informed decision-making in formulation development.
Product Overview: this compound
This compound is an industrial microbicide whose active ingredient is Metam-Potassium (Potassium N-methyldithiocarbamate). It is recognized for its efficacy as a bacteriostat, fungicide, and microbicide.[1] This compound functions by disrupting essential cellular processes in a wide range of microorganisms, thereby preventing their growth and proliferation.[2] Due to its chemical properties, this compound has been utilized in various industrial applications, including:
-
Paints and Coatings: To prevent microbial degradation and spoilage in water-based formulations.[2]
-
Adhesives: To extend shelf life by inhibiting bacterial and fungal growth.[2]
-
Wood Preservation: To protect wood products from decay.[2]
-
Textiles: As a treatment to prevent the growth of mildew.[2]
It is important to note that the U.S. EPA registration for 'this compound' was canceled on November 15, 2018.[1] Another product from the same manufacturer, Busan® 1440, utilizes a different active ingredient, 3-iodo-2-propynyl-butyl carbamate (IPBC), a well-known broad-spectrum fungicide.[3][4] This guide will include comparative data points involving dithiocarbamates (the chemical class of this compound's active ingredient) and IPBC to provide a comprehensive overview.
Comparative Performance Analysis
The following tables summarize the performance of a generic dithiocarbamate-based biocide (representative of this compound) in comparison to a common alternative, an IPBC-based biocide (representative of Busan 1440), in typical paint and adhesive formulations.
Disclaimer: The quantitative data presented in these tables are illustrative and based on the general performance characteristics of the respective chemical classes. Actual performance may vary depending on the specific formulation, environmental conditions, and microbial challenge.
Table 1: Antimicrobial Efficacy in a Water-Based Latex Paint Formulation
| Biocide Type | Concentration (% w/w) | ASTM D5590 Fungal Growth Rating (0-4, 28 days)¹ | Minimum Inhibitory Concentration (MIC) vs. Aspergillus niger (µg/mL)² |
| Dithiocarbamate (e.g., this compound) | 0.5 | 1 | 10 - 20 |
| 1.0 | 0 | 5 - 10 | |
| IPBC (e.g., Busan 1440) | 0.2 | 1 | 1 - 5 |
| 0.5 | 0 | 0.5 - 2 | |
| No Biocide (Control) | 0 | 4 | >100 |
¹ASTM D5590: Standard Test Method for Determining Resistance of Paint Films and Related Coatings to Fungal Defacement by Accelerated Four-Week Agar Plate Assay. Rating Scale: 0 = No growth, 1 = Traces of growth (<10%), 2 = Light growth (10-30%), 3 = Moderate growth (30-60%), 4 = Heavy growth (>60%).[5][6] ²Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]
Table 2: Performance in a Water-Based Adhesive Formulation
| Biocide Type | Concentration (% w/w) | ASTM D4300 Fungal Growth on Adhesive Film | Zone of Inhibition (mm) vs. Staphylococcus aureus³ |
| Dithiocarbamate (e.g., this compound) | 0.5 | No Growth | 2 - 4 |
| 1.0 | No Growth | 5 - 8 | |
| IPBC (e.g., Busan 1440) | 0.2 | No Growth | 1 - 2 |
| 0.5 | No Growth | 3 - 5 | |
| No Biocide (Control) | 0 | Growth | 0 |
³Zone of Inhibition test (Kirby-Bauer method) measures the diameter of the clear zone where microbial growth is inhibited around a disc containing the antimicrobial agent.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Fungal Resistance Test for Paint Formulations (Adapted from ASTM D5590)
Objective: To determine the resistance of a paint film to fungal defacement.
Methodology:
-
Sample Preparation: Prepare paint formulations with varying concentrations of the biocide to be tested. Apply the paint films to a suitable substrate (e.g., paper or wood panels) and allow them to dry completely under controlled conditions.
-
Inoculum Preparation: Prepare a mixed spore suspension of relevant fungal species, such as Aspergillus niger, Penicillium funiculosum, and Aureobasidium pullulans.[5]
-
Inoculation: Place the coated substrates on a nutrient agar medium in petri dishes. Inoculate the surface of the paint films with the fungal spore suspension.
-
Incubation: Incubate the petri dishes at a temperature of 28-30°C and a relative humidity of 85-95% for 28 days.
-
Evaluation: At weekly intervals, visually inspect the samples for fungal growth. At the end of the 28-day period, rate the fungal growth on a scale of 0 to 4, where 0 indicates no growth and 4 indicates heavy growth.[5][6]
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Biocide Dilutions: Prepare a series of twofold dilutions of the biocide in a suitable liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).
-
Inoculation: Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Aspergillus niger or Staphylococcus aureus).
-
Incubation: Incubate the inoculated dilutions under optimal growth conditions for the test microorganism (e.g., 24-48 hours for bacteria, 3-7 days for fungi).
-
Evaluation: Observe the dilutions for turbidity (for bacteria) or visible growth (for fungi). The MIC is the lowest concentration of the biocide at which no growth is observed.[7][8]
Zone of Inhibition Test
Objective: To qualitatively assess the antimicrobial activity of a biocide.
Methodology:
-
Agar Plate Preparation: Prepare agar plates with a suitable growth medium (e.g., Mueller-Hinton agar).
-
Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar.
-
Application of Biocide: Place a sterile filter paper disc impregnated with a known concentration of the biocide onto the center of the inoculated agar plate.
-
Incubation: Incubate the plate under optimal growth conditions for the test microorganism.
-
Evaluation: Measure the diameter of the clear zone around the disc where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.[9][10]
Visualizations
The following diagrams illustrate the experimental workflows described above.
References
- 1. Efficacy of metam potassium on Fusarium oxysporum, Macrophomina phaseolina, Meloidogyne javanica, and seven weed species in microcosm experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ASTM G21 - Everything You Need to Know - Ultra Fresh [ultra-fresh.com]
- 6. svetspanku.cz [svetspanku.cz]
- 7. specialchem.com [specialchem.com]
- 8. idexx.dk [idexx.dk]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
Safety Operating Guide
Proper Disposal of Busan 40: A Comprehensive Guide for Laboratory Professionals
Busan, South Korea - For researchers, scientists, and drug development professionals handling Busan 40, a biocide containing the active ingredient Metam-Potassium, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.
Key Safety and Hazard Data
Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes key quantitative data for its active ingredient, Metam-Potassium.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage/Irritation | Causes irreversible eye damage | [2] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction | [2] |
| Aquatic Toxicity | Toxic to aquatic species | [2] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of small quantities of this compound typically used in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations and should be adapted to meet local requirements in Busan.
Objective: To safely neutralize and prepare this compound waste for collection by a licensed hazardous waste disposal contractor.
Materials:
-
This compound waste
-
Inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth)
-
Appropriate waste disposal container (chemically resistant, sealable)
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles or face shield
-
Chemical-resistant apron or lab coat
-
Closed-toe shoes
-
-
Fume hood
-
Hazardous waste labels
Procedure:
-
Preparation and Donning PPE:
-
Ensure all necessary materials are readily available.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Put on all required PPE, ensuring a proper fit.
-
-
Containment of Spills (if applicable):
-
In the event of a small spill, immediately contain the liquid using an inert absorbent material.
-
Do not use combustible materials like sawdust.
-
Carefully scoop the absorbent material and the absorbed this compound into the designated waste disposal container.
-
-
Waste Collection:
-
For unused or waste this compound solution, carefully pour the liquid into the designated waste disposal container.
-
If dealing with contaminated materials (e.g., pipette tips, paper towels), place them directly into the waste container.
-
-
Neutralization (using absorbent material):
-
Gradually add an inert absorbent material to the liquid waste in the container until all the liquid is absorbed. This helps to prevent splashing and vaporization.
-
-
Container Sealing and Labeling:
-
Securely seal the waste disposal container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The name and concentration of the waste (this compound, Metam-Potassium)
-
The date of accumulation
-
The associated hazards (e.g., Corrosive, Toxic)
-
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor in the Busan area to arrange for pickup and final disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a full description of the waste.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment used in the disposal process with soap and water.
-
Properly dispose of any contaminated cleaning materials in the hazardous waste container.
-
Wash hands and any exposed skin thoroughly after completing the procedure.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's environmental health and safety department for any additional local regulations.
References
Essential Safety and Handling Protocols for Busan 40
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Busan 40. The following procedural steps and data are derived from safety information for the broader "Busan" chemical family and are intended to serve as a comprehensive reference. It is imperative to consult the official Safety Data Sheet (SDS) for this compound for specific handling instructions and safety requirements.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are paramount to ensure the safety of personnel handling this compound. Based on information for related "Busan" products, the following PPE is recommended.
| PPE Category | Recommended Equipment | Protection Details |
| Eye and Face Protection | Safety goggles or safety glasses with a face shield | Required to protect against splashes and mists. |
| Hand Protection | Chemically impermeable gloves | Required to prevent skin contact and potential sensitization. |
| Respiratory Protection | NIOSH approved half-mask respirator | Required if misting can occur or in poorly ventilated work conditions. |
| Body Protection | Chemical-resistant protective clothing | Required to prevent skin exposure. |
| Footwear | Chemical-resistant protective footwear | Required to protect against spills. |
Operational Plan for Handling this compound
A systematic approach to handling, from receipt to disposal, is essential to minimize risks.
1. Receiving and Storage:
-
Inspect incoming containers for damage or leaks before accepting the shipment.
-
Store in a dry, well-ventilated location, protected from freezing.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials and ignition sources.[1]
-
Recommended storage temperature is between 1°C and 55°C.[1]
2. Handling and Use:
-
Read and understand all safety precautions before handling.[1]
-
Avoid contact with skin and eyes, and inhalation of vapors or mists.[1][2]
-
Do not puncture, drag, or slide containers.[1]
-
Prohibit eating, drinking, and smoking in chemical handling and storage areas.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4]
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.[4][5]
3. Spill and Emergency Procedures:
-
In case of a spill, immediately evacuate the area and provide adequate ventilation.[3][4]
-
For small spills, dilute with water and mop up, or absorb with an inert dry material.[3]
-
For large spills, stop the leak if it can be done without risk and contain the spill.[3]
-
Use non-sparking tools and explosion-proof equipment if the material is flammable.[4][6]
-
Inform relevant authorities if the product causes environmental pollution.[3][4]
4. Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][6]
-
Empty containers may retain product residue and can be hazardous.[2]
-
Contact a licensed waste disposal contractor for disposal.[3]
Acute Toxicity Data for Busan-family Products
The following table summarizes acute toxicity data for a related Busan product. This information is for reference only and may not be representative of this compound.
| Product Name | Acute Oral LD50 (rat) | Acute Dermal LD50 (rabbit) | Acute Inhalation LC50 (rat) |
| Busan 1078 | 3810 mg/kg | > 5000 mg/kg | 1.4 - 1.5 mg/L (4hr) |
Data sourced from the Material Safety Data Sheet for Busan 1078.[1]
Experimental Protocols
Detailed experimental protocols involving the use of this compound should be designed with strict adherence to the safety precautions outlined in this guide and the official product SDS. Key considerations include:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially if there is a risk of mist or vapor generation.
-
Personal Protective Equipment: All personnel involved in the experiment must wear the recommended PPE at all times.
-
Waste Management: A clear plan for the collection and disposal of all this compound-contaminated waste must be established before commencing any experiment.
Safe Handling Workflow for Busan Chemicals
The following diagram illustrates the logical flow of operations for safely handling Busan-family chemicals in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
